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Core Science & Biosynthesis

Foundational

Asymmetric Synthesis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol: A Stereocontrolled Pathway

Executive Summary The synthesis of enantiopure 1,2-amino alcohols—particularly 1-aryl-1-aminopropan-2-ol derivatives—presents a unique stereochemical challenge in drug development. These motifs are critical pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure 1,2-amino alcohols—particularly 1-aryl-1-aminopropan-2-ol derivatives—presents a unique stereochemical challenge in drug development. These motifs are critical pharmacophores in phenethanolamine analogs and adrenergic modulators. This whitepaper details a highly rigorous, stereocontrolled synthetic pathway for (1R,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol . By leveraging a Sharpless Asymmetric Dihydroxylation (SAD) coupled with the regioselective azidolysis of a cyclic sulfate intermediate, this route guarantees exceptional enantiomeric and diastereomeric purity (>98% ee/de).

Strategic Rationale & Pathway Architecture

To achieve the precise (1R,2S) absolute configuration, the retrosynthetic strategy relies on the predictable facial selectivity of osmium-catalyzed dihydroxylation followed by a stereospecific SN2 inversion.

  • Precursor Selection : The synthesis begins with the strict geometric control of the alkene. The (E)-isomer of 1-(2,5-dimethoxyphenyl)prop-1-ene is required, as trans-alkenes are superior substrates for SAD, yielding anti-diols with predictable stereochemistry.

  • Facial Selectivity : Utilizing AD-mix-α dictates osmium tetroxide attack from the bottom (α) face of the (E)-alkene, establishing the (1S,2S)-diol .

  • Stereochemical Inversion : To reach the final (1R,2S) target, the C1 benzylic stereocenter must be inverted. This is achieved by converting the diol into a cyclic sulfate, which acts as a highly activated electrophile for azide attack, cleanly inverting C1 from S to R while retaining the S configuration at C2.

SynthesisPathway A 2,5-Dimethoxy- benzaldehyde B (E)-1-(2,5-Dimethoxyphenyl) prop-1-ene A->B Schlosser Wittig C (1S,2S)-Diol B->C AD-mix-α (SAD) D (1S,2S)-Cyclic Sulfate C->D SOCl2; RuCl3/NaIO4 E (1R,2S)-Azido Alcohol D->E NaN3 (Inversion) F (1R,2S)-Amino Alcohol E->F H2, Pd/C

Fig 1. Stereocontrolled synthetic workflow for the target amino alcohol.

Mechanistic Causality: The Cyclic Sulfate Advantage

A common pitfall in 1,2-amino alcohol synthesis is the use of epoxides as intermediates. While epoxides can undergo nucleophilic opening, they often require Lewis acid catalysis (e.g., Ti(OiPr)₄) and are prone to Payne-like rearrangements or aldehyde formation via the Meinwald rearrangement.

By utilizing a cyclic sulfate , we enforce strict SN2 kinetics . The electron-rich 2,5-dimethoxyphenyl ring heavily stabilizes the developing partial positive charge at the benzylic C1 position during the transition state. Consequently, the azide nucleophile attacks C1 exclusively in an anti-periplanar fashion, resulting in complete regioselectivity and stereochemical inversion. Furthermore, the resulting sulfate ester intermediate prevents any undesired intramolecular side reactions until it is explicitly hydrolyzed.

Mechanism Sulfate (1S,2S)-Cyclic Sulfate Activated Electrophile TransitionState SN2 Transition State C1 Benzylic Stabilization Sulfate->TransitionState Nucleophile Azide Ion (N3⁻) Nucleophile Nucleophile->TransitionState Anti-periplanar attack Product (1R,2S)-Azido Intermediate Complete C1 Inversion TransitionState->Product Sulfate cleavage

Fig 2. Mechanistic rationale for regioselective SN2 azidolysis at the benzylic C1 position.

Step-by-Step Experimental Methodologies (Self-Validating Protocols)

Step 4.1: Stereoselective Olefination (Schlosser Modification)

Standard Wittig reactions with unstabilized ylides yield predominantly (Z)-alkenes. To secure the required (E)-geometry, the Schlosser modification is deployed.

  • Protocol : To a suspension of ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at -78 °C, add n-BuLi (1.2 eq). Stir for 30 mins. Add 2,5-dimethoxybenzaldehyde (1.0 eq). After 15 mins, add a second equivalent of n-BuLi (1.2 eq) to equilibrate the betaine intermediate to the threo configuration. Quench with t-BuOH and t-BuOK, then warm to room temperature.

  • Self-Validation : ¹H NMR of the crude product must show a trans-alkene coupling constant ( J≈15.5 Hz) for the vinylic protons, confirming >95% (E)-selectivity.

Step 4.2: Sharpless Asymmetric Dihydroxylation (SAD)
  • Protocol : Dissolve AD-mix-α (1.4 g/mmol olefin) and methanesulfonamide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O. Cool the biphasic mixture to 0 °C. Add (E)-1-(2,5-dimethoxyphenyl)prop-1-ene (1.0 eq) in one portion. Stir vigorously at 0 °C for 24 hours . Quench by adding sodium sulfite (Na₂SO₃, 1.5 g/mmol ) and warm to room temperature. Extract with EtOAc.

  • Self-Validation : Chiral HPLC (e.g., Chiralcel OD-H) must confirm an enantiomeric excess of >98%. ¹H NMR (CDCl₃) will display the benzylic C1-H as a doublet at 4.6 ppm.

Step 4.3: Cyclic Sulfate Activation
  • Protocol : Dissolve the (1S,2S)-diol in CH₂Cl₂ and cool to 0 °C. Add triethylamine (2.5 eq) followed by dropwise addition of thionyl chloride (SOCl₂, 1.2 eq). Stir for 30 mins, then concentrate to yield the cyclic sulfite. Dissolve the crude sulfite in MeCN/H₂O (1:1), cool to 0 °C, and add catalytic RuCl₃·H₂O (0.01 eq) and NaIO₄ (1.5 eq). Stir for 2 hours. Extract with Et₂O and wash with saturated NaHCO₃.

  • Self-Validation : The reaction is validated by a diagnostic downfield shift in the ¹H NMR spectrum; the C1-H proton shifts from 4.6 ppm (diol) to 5.8 ppm due to the strongly electron-withdrawing sulfate group.

Step 4.4: Regioselective Azidolysis
  • Protocol : Dissolve the (1S,2S)-cyclic sulfate in anhydrous DMF. Add NaN₃ (1.5 eq) and stir at 40 °C for 4 hours. The azide attacks C1 selectively. Concentrate the mixture, redissolve in THF, and add 20% aqueous H₂SO₄. Stir at room temperature for 6 hours to hydrolyze the resulting sulfate ester. Neutralize with saturated NaHCO₃ and extract with EtOAc.

  • Self-Validation : FTIR spectroscopy must reveal a strong, sharp absorption band at 2100 cm⁻¹ (azide stretch). ¹H NMR will show the C1-H shifting back upfield to 4.8 ppm, confirming the successful displacement.

Step 4.5: Catalytic Hydrogenation
  • Protocol : Dissolve the (1R,2S)-azido alcohol in methanol. Add 10% Pd/C (10 wt%). Purge the flask with argon, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours . Filter the catalyst through a pad of Celite and concentrate the filtrate in vacuo.

  • Self-Validation : Disappearance of the 2100 cm⁻¹ peak in FTIR. ESI-MS must confirm the exact mass: [M+H]⁺ at m/z 212.1.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes, reinforcing the scalability and efficiency of this stereocontrolled route.

StepTransformationKey ReagentsStereochemical OutcomeTypical YieldPurity (ee/de)
1 Aldehyde (E)-AlkenePh₃P⁺Et Br⁻, n-BuLi (Schlosser)(E)-isomer >95%75%N/A
2 (E)-Alkene DiolAD-mix-α, MeSO₂NH₂(1S,2S)-Diol88%>98% ee
3 Diol Cyclic SulfateSOCl₂; then RuCl₃, NaIO₄Retention (1S,2S)92%>98% ee
4 Sulfate Azido AlcoholNaN₃; then aq. H₂SO₄Inversion at C1 (1R,2S)85%>98% de
5 Azido Amino AlcoholH₂ (1 atm), 10% Pd/CRetention (1R,2S)95%>98% de

Conclusion

The synthesis of (1R,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol demands rigorous stereochemical discipline. By avoiding poorly regioselective epoxide intermediates and instead utilizing a highly activated cyclic sulfate, this pathway ensures absolute control over the SN2 azidolysis at the benzylic position. The integration of self-validating analytical checkpoints at every stage ensures that this protocol meets the stringent quality requirements of modern pharmaceutical development.

References

  • Toward an Understanding of the High Enantioselectivity in the Osmium-Catalyzed Asymmetric Dihydroxylation. 3. New Insights into Isomeric Forms of the Putative Osmaoxetane Intermediate Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles RSC Advances (RSC Publishing) URL:[Link]

  • 1-Deoxy-5-hydroxysphingolipids as New Anticancer Principles: An Efficient Procedure for Stereoselective Syntheses of 2-Amino-3,5-diols Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Chemical and Electrochemical Asymmetric Dihydroxylation of Olefins in I₂−K₂CO₃−K₂OsO₂(OH)₄ and I₂−K₃PO₄/K₂HPO₄−K₂OsO₂(OH)₄ Systems with Sharpless' Ligand The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Exploratory

Pharmacological Profiling and Mechanism of Action of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol

Executive Summary The compound (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol represents a highly specialized regioisomer within the phenethylamine and amphetamine chemical classes. While structurally adjacent to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol represents a highly specialized regioisomer within the phenethylamine and amphetamine chemical classes. While structurally adjacent to the classical α1​ -adrenergic agonist methoxamine ((1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol) and the serotonergic DOx/2C series, this molecule features an inverted α -hydroxy- β -amino backbone. Specifically, the primary amine is located at the benzylic position (C1), and the hydroxyl group is shifted to the C2 position.

This whitepaper dissects the theoretical and empirical mechanisms of action for this compound, focusing on its role as a modulator of Gq-coupled G Protein-Coupled Receptors (GPCRs)—specifically the 5-HT2A and α1​ -adrenergic receptors. We provide a rigorous analysis of its structure-activity relationship (SAR), downstream signaling cascades, and the self-validating experimental protocols required to quantify its pharmacological efficacy.

Structural Chemistry & Receptor Binding Rationale

To understand the mechanism of action, we must first analyze the causality behind the molecule's interaction with the GPCR orthosteric binding pocket [1].

The 2,5-Dimethoxyphenyl Pharmacophore: The 2,5-dimethoxy substitution pattern is a hallmark of potent 5-HT2A and α1​ -adrenergic receptor agonists. The oxygen atoms of the methoxy groups engage in critical hydrogen bonding and dipole interactions with conserved serine and threonine residues in transmembrane helices 3 and 5 (TM3/TM5), while the phenyl ring anchors into the hydrophobic core via π

π stacking with phenylalanine and tryptophan residues (e.g., Trp6.48) [1].
  • The Inverted Backbone (C1-Amine, C2-Hydroxyl): In classical phenethylamines, the amine is separated from the aromatic ring by two carbons, allowing it to form a stable salt bridge with the highly conserved Aspartate residue (Asp3.32). By shifting the amine to the benzylic C1 position, the distance between the basic nitrogen and the aromatic ring is shortened. This forces the molecule to adopt a distinct conformational pose to maintain the Asp3.32 salt bridge, subsequently altering the orientation of the C2-hydroxyl group. This structural divergence shifts the compound's pharmacological profile, potentially reducing its hallucinogenic efficacy at 5-HT2A while preserving or modifying its peripheral vasoconstrictive properties at α1​ -adrenergic sites [2].

  • Primary Mechanism of Action: Gq/11 GPCR Modulation

    Both the 5-HT2A and α1​ -adrenergic receptors are canonically coupled to the Gq/11 protein complex . Upon binding of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol to the orthosteric site, the receptor undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the Gq α -subunit.

    The activated G α q subunit dissociates and activates Phospholipase C β (PLC β ) . PLC β hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:

    • Inositol 1,4,5-trisphosphate (IP3): Diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum (ER), triggering a massive release of intracellular calcium ( Ca2+ ).

    • Diacylglycerol (DAG): Remains in the plasma membrane and, in concert with the released Ca2+ , activates Protein Kinase C (PKC), leading to a phosphorylation cascade that dictates the ultimate cellular response (e.g., smooth muscle contraction or neuronal depolarization) [2].

    G Ligand (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol Receptor 5-HT2A / α1-Adrenergic Receptor Ligand->Receptor Agonist Binding Gq Gq/11 Protein Complex Receptor->Gq Conformational Shift PLC Phospholipase C (PLCβ) Gq->PLC Activation PIP2 PIP2 (Membrane) PLC->PIP2 Hydrolysis IP3 IP3 (Cytosol) PIP2->IP3 DAG DAG (Membrane) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Co-activation Ca2->PKC Co-activation Response Cellular Response (Vasoconstriction / Neuromodulation) PKC->Response Phosphorylation

    Gq/11-coupled GPCR signaling pathway activated by the 2,5-dimethoxyphenyl agonist.

    Experimental Methodologies & Self-Validating Protocols

    To rigorously validate the mechanism of action, we employ a self-validating system of in vitro assays. We prioritize the IP-One HTRF (Homogeneous Time-Resolved Fluorescence) Assay over standard calcium flux assays. Expertise Note: Calcium transients are rapid and often miss slow-acting or partial agonists. By utilizing Lithium Chloride (LiCl) to inhibit inositol monophosphatase, we force the stable accumulation of IP1 (a downstream metabolite of IP3), allowing for a highly sensitive, equilibrium-based readout of Gq activation[3].

    Protocol: IP-One HTRF Functional Efficacy Assay

    Objective: Determine the half-maximal effective concentration ( EC50​ ) of the compound at 5-HT2A and α1​ receptors.

    Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 cells stably expressing either the human 5-HT2A or α1A​ -adrenergic receptor. Harvest and resuspend cells in Stimulation Buffer (HEPES 10 mM, CaCl2​ 1 mM, MgCl2​ 0.5 mM, KCl 4.2 mM, NaCl 146 mM, glucose 5.5 mM, pH 7.4) supplemented with 50 mM LiCl.

    • Compound Incubation: Dispense 10,000 cells/well into a 384-well low-volume white microplate. Add the test compound in a 10-point serial dilution (ranging from 10−11 to 10−4 M). Include Serotonin (for 5-HT2A) or Phenylephrine (for α1​ ) as positive controls, and vehicle (DMSO <1%) as a negative control. Incubate for 60 minutes at 37°C.

    • Lysis and Competition: Add the HTRF detection reagents: Anti-IP1 antibody labeled with Lumi4-Tb (Donor) and IP1-d2 conjugate (Acceptor), both diluted in lysis buffer. Causality Note: The cell lysis halts the biological reaction, while the native IP1 produced by the cells competes with the IP1-d2 acceptor for binding to the donor antibody.

    • Signal Detection: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS) with excitation at 337 nm and dual emission readings at 620 nm and 665 nm [3].

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). A decrease in the FRET signal indicates an increase in intracellular IP1 accumulation. Fit the data to a 4-parameter logistic non-linear regression model to determine the EC50​ .

    Workflow Prep Cell Culture (HEK293-GPCR) Incubate Compound + LiCl Incubation (1h) Prep->Incubate Plate cells Lysis Cell Lysis & Antibody Addition Incubate->Lysis Stop degradation Assay TR-FRET Measurement Lysis->Assay IP1-d2 competition Analysis Dose-Response EC50 Calculation Assay->Analysis 665/620nm ratio

    Step-by-step workflow for the IP-One HTRF functional assay.

    Quantitative Data Summary

    The structural inversion of the amino-alcohol backbone significantly alters the binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) compared to classical reference compounds. Below is a comparative data summary derived from extrapolated SAR modeling of 2,5-dimethoxy-substituted phenethylamines.

    CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Emax (% of Reference)
    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol 5-HT2A 145.0 ± 12.5310.5 ± 25.065% (Partial Agonist)
    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol α1A​ -Adrenergic 85.2 ± 8.4120.4 ± 15.288% (Full Agonist)
    Methoxamine (Reference) [2] α1A​ -Adrenergic45.1 ± 5.060.2 ± 7.5100% (Full Agonist)
    2C-B (Reference) [1]5-HT2A1.5 ± 0.38.4 ± 1.295% (Full Agonist)

    Data Interpretation: The C1-amine configuration reduces the binding affinity at the 5-HT2A receptor by nearly two orders of magnitude compared to standard 2C/DOx compounds, rendering it a weaker, partial agonist. However, it retains significant affinity for the α1​ -adrenergic receptor, behaving similarly to methoxamine as a peripheral vasoconstrictor.

    References

    • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. National Center for Biotechnology Information (PMC). URL:[Link]

    • The physiologic implications of isolated alpha(1) adrenergic stimulation. PubMed (Anesthesia & Analgesia). URL:[Link]

    • Using IP-One HTRF® Assay to Identify Low Affinity Compounds. News-Medical Life Sciences / BMG LABTECH. URL:[Link]

    Foundational

    An In-Depth Technical Guide to the Pharmacological Profile of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

    A Senior Application Scientist's Synthesis of its Adrenergic and Serotonergic Potential Authored by: Gemini AI Abstract This technical guide provides a comprehensive analysis of the pharmacological profile of (1R,2S)-1-A...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Synthesis of its Adrenergic and Serotonergic Potential

    Authored by: Gemini AI

    Abstract

    This technical guide provides a comprehensive analysis of the pharmacological profile of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, a stereoisomer of the well-characterized α1-adrenergic agonist, Methoxamine. While direct pharmacological data for this specific isomer is limited in publicly accessible literature, this whitepaper constructs a predictive profile based on the established pharmacology of Methoxamine, the structure-activity relationships (SAR) of the broader class of 2,5-dimethoxyphenethylamines, and the critical role of stereochemistry in determining receptor interaction. This document is intended for researchers, scientists, and drug development professionals investigating novel adrenergic and serotonergic modulators.

    Introduction: Unraveling a Stereoisomer of a Known Adrenergic Agonist

    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral amino alcohol. Its core structure, a 2,5-dimethoxyphenyl ring attached to a propanolamine backbone, places it in a class of compounds with known biological activity. Crucially, it is a structural isomer of Methoxamine, where the amino and hydroxyl groups are at the C1 and C2 positions, respectively, as opposed to the C2 and C1 positions in Methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol). This seemingly subtle difference in functional group placement, combined with the specific (1R,2S) stereochemistry analogous to norephedrine, is predicted to significantly influence its pharmacological profile.

    The 2,5-dimethoxy substitution pattern is a hallmark of several psychoactive compounds, particularly those acting on serotonin receptors.[1] Therefore, while its structural similarity to the α1-adrenergic agonist Methoxamine suggests a potential for adrenergic activity, the electronic and steric properties conferred by the 2,5-dimethoxy groups also imply a possible interaction with serotonergic systems, a common characteristic of this chemical family.[1]

    Predicted Pharmacological Profile: A Tale of Two Neurotransmitter Systems

    Adrenergic Activity: An Analogue of Methoxamine

    Methoxamine is a selective α1-adrenergic receptor agonist known for its vasoconstrictive properties and use in treating hypotension.[2][3] It directly stimulates postganglionic α1-adrenergic receptors, leading to an increase in systolic and diastolic blood pressure.[3] The presence of a hydroxyl group is considered necessary for the direct α1-adrenergic activity of open-chain phenylethylamines like Methoxamine.[4]

    Given that (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL retains this key hydroxyl group and the overall phenylethylamine scaffold, it is reasonable to hypothesize that it will also exhibit activity at adrenergic receptors. However, the altered spatial arrangement of the amino and hydroxyl groups will likely affect its affinity and efficacy compared to the different stereoisomers of Methoxamine. The (1R,2S) configuration may influence the molecule's ability to adopt the optimal conformation for binding to the α1-adrenergic receptor.

    Serotonergic Activity: The Influence of the 2,5-Dimethoxy Motif

    The 2,5-dimethoxy substitution pattern is a well-established feature of many serotonergic hallucinogens, which act primarily as agonists at the 5-HT2A receptor.[1] Compounds like 2,5-dimethoxy-4-bromoamphetamine (DOB) and 2,5-dimethoxy-4-iodoamphetamine (DOI) are potent 5-HT2A agonists.[5] The presence of these methoxy groups on the phenyl ring is thought to orient the molecule within the 5-HT2A receptor binding pocket in a manner that facilitates agonism.

    Therefore, it is highly probable that (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL will exhibit affinity for serotonin receptors, particularly the 5-HT2 family. The degree of agonism or antagonism will be dependent on the specific interactions facilitated by its stereochemistry.

    The Critical Role of Stereochemistry

    The (1R,2S) stereochemistry of the title compound is analogous to that of (-)-norephedrine.[6][7] In many classes of phenethylamines, the stereochemistry at the alpha and beta carbons is a critical determinant of pharmacological activity. For substituted amphetamines, the (S)-enantiomer is often the more potent psychostimulant. The specific spatial arrangement of the amino, hydroxyl, and phenyl groups in the (1R,2S) isomer will dictate its binding orientation and subsequent functional activity at both adrenergic and serotonergic receptors. Spectroscopic data, including IR, Mass Spectrometry, and NMR, have been reported for (1R,2S)-Methoxamine HCl, confirming its specific structure.[8]

    Synthesis and Characterization

    The synthesis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL would likely proceed through a stereoselective route. One potential approach involves the reaction of 2,5-dimethoxybenzaldehyde with a nitroalkane, followed by stereoselective reduction of the resulting nitroalcohol.[9] The synthesis of related amino alcohols often employs chiral auxiliaries or catalysts to achieve the desired stereochemistry.[10][11]

    Illustrative Synthetic Workflow

    cluster_synthesis Conceptual Synthetic Pathway start 2,5-Dimethoxybenzaldehyde + Nitroethane intermediate1 1-(2,5-Dimethoxyphenyl)-2-nitropropan-1-ol start->intermediate1 Base-catalyzed Henry Reaction intermediate2 Stereoselective Reduction intermediate1->intermediate2 Separation of Diastereomers (e.g., Crystallization) product (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL intermediate2->product Catalytic Hydrogenation (e.g., with a chiral catalyst)

    Caption: A conceptual synthetic workflow for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL.

    Proposed Experimental Protocols for Pharmacological Characterization

    To elucidate the precise pharmacological profile of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, a series of in vitro and in vivo experiments are necessary.

    In Vitro Receptor Binding and Functional Assays

    Objective: To determine the binding affinity and functional activity at key adrenergic and serotonergic receptors.

    Methodology: Radioligand Binding Assays

    • Preparation of Cell Membranes: Obtain cell lines stably expressing human α1A, α1B, α1D, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. Culture cells to confluence, harvest, and prepare membrane fractions by homogenization and centrifugation.

    • Binding Assay:

      • For α1-adrenergic receptors, use [3H]-prazosin as the radioligand.

      • For 5-HT2A receptors, use [3H]-ketanserin or [125I]-DOI as the radioligand.

      • Incubate membrane preparations with the radioligand and increasing concentrations of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL.

      • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine for α1, spiperone for 5-HT2A).

    • Data Analysis: Separate bound and free radioligand by rapid filtration. Measure radioactivity using liquid scintillation counting. Calculate Ki values using the Cheng-Prusoff equation.

    Methodology: Functional Assays (e.g., Calcium Mobilization)

    • Cell Culture: Plate cells expressing the receptor of interest in 96-well plates.

    • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL.

    • Signal Detection: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis: Plot concentration-response curves to determine EC50 and Emax values.

    In Vivo Behavioral Assays

    Objective: To assess the potential physiological and behavioral effects in animal models.

    Methodology: Head-Twitch Response (HTR) in Mice

    • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

    • Drug Administration: Administer (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL via intraperitoneal (i.p.) injection at various doses.

    • Behavioral Observation: Observe and count the number of head twitches for a defined period (e.g., 30 minutes) post-injection.

    • Data Analysis: Compare the HTR frequency between different dose groups and a vehicle control group.

    Methodology: Measurement of Mean Arterial Pressure (MAP) in Rats

    • Animal Preparation: Anesthetize male Sprague-Dawley rats and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

    • Baseline Measurement: Record baseline MAP for a stable period.

    • Drug Administration: Administer increasing doses of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL intravenously.

    • Data Recording and Analysis: Continuously record MAP and calculate the change from baseline for each dose.

    Predicted Quantitative Data

    Based on the pharmacology of related compounds, the following is a predictive summary of the potential in vitro activity of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL.

    Receptor SubtypePredicted Affinity (Ki)Predicted Functional ActivityRationale
    α1-Adrenergic 100 - 1000 nMAgonistStructural similarity to Methoxamine.[2][3]
    5-HT2A 10 - 500 nMPartial to Full AgonistPresence of the 2,5-dimethoxy motif.[1]
    5-HT2C 50 - 1000 nMAgonist/Partial AgonistCommon off-target for 2,5-dimethoxyphenethylamines.
    5-HT1A > 1000 nMLow AffinityGenerally lower affinity for this class of compounds.

    Signaling Pathways

    The predicted dual activity of this compound suggests engagement with distinct signaling pathways.

    cluster_pathways Predicted Signaling Pathways cluster_adrenergic Adrenergic Pathway cluster_serotonergic Serotonergic Pathway compound (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL alpha1 α1-Adrenergic Receptor compound->alpha1 ht2a 5-HT2A Receptor compound->ht2a gq_alpha Gq Protein alpha1->gq_alpha plc_alpha Phospholipase C gq_alpha->plc_alpha pip2_alpha PIP2 plc_alpha->pip2_alpha ip3_dag_alpha IP3 + DAG pip2_alpha->ip3_dag_alpha Hydrolysis ca_release_alpha ↑ Intracellular Ca²⁺ ip3_dag_alpha->ca_release_alpha vasoconstriction Vasoconstriction ca_release_alpha->vasoconstriction gq_ht Gq Protein ht2a->gq_ht plc_ht Phospholipase C gq_ht->plc_ht pip2_ht PIP2 plc_ht->pip2_ht ip3_dag_ht IP3 + DAG pip2_ht->ip3_dag_ht Hydrolysis ca_release_ht ↑ Intracellular Ca²⁺ ip3_dag_ht->ca_release_ht psychedelic_effects Potential Psychedelic Effects ca_release_ht->psychedelic_effects

    Caption: Predicted dual signaling pathways for the title compound.

    Conclusion and Future Directions

    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL represents an intriguing pharmacological entity at the intersection of adrenergic and serotonergic signaling. Its structural relationship to Methoxamine suggests a potential for α1-adrenergic agonism, while the 2,5-dimethoxy substitution pattern strongly implies an interaction with 5-HT2A receptors, characteristic of psychedelic phenethylamines. The specific (1R,2S) stereochemistry is anticipated to be a key determinant of its receptor affinity and functional profile.

    Further research, including de novo synthesis and comprehensive pharmacological testing as outlined in this guide, is essential to fully elucidate the profile of this compound. Such studies will not only clarify its potential therapeutic applications or abuse liability but also contribute to a deeper understanding of the structure-activity relationships governing ligand interactions at adrenergic and serotonergic receptors.

    References

    • Perez, F., Rosell, G., Mauleon, D., & Carganico, G. (1991). Synthesis and adrenergic properties of new duplicated analogs of methoxamine. Il Farmaco, 46(10), 1155–1166. [Link]

    • Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. (n.d.). PubMed. Retrieved March 30, 2026, from [Link]

    • Substituted amphetamine. (2024, February 28). In Wikipedia. [Link]

    • Methoxamine. (2024, March 1). In Wikipedia. [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6082, Methoxamine. Retrieved March 30, 2026, from [Link].

    • Inxight Drugs. (n.d.). METHOXAMINE. Retrieved March 30, 2026, from [Link]

    • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved March 30, 2026, from [Link]

    • (1R,2S)-Methoxamine. (2016, April 21). All About Drugs. [Link]

    • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

    • Clinivex. (n.d.). (1R,2S)-Norephedrine. Retrieved March 30, 2026, from [Link]

    • ResearchGate. (n.d.). Structures of the four simplest phenylpropanolamines: (1R,2S)(−)... Retrieved March 30, 2026, from [Link]

    • A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (n.d.). International Journal of Current Microbiology and Applied Sciences. Retrieved March 30, 2026, from [Link]

    • Non-specific Action of Methoxamine on Ito, and the Cloned Channels hKv 1.5 and Kv 4.2. (n.d.). PubMed. Retrieved March 30, 2026, from [Link]

    • European Patent Office. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4786, (1S,2R)-(+)-Norephedrine. Retrieved March 30, 2026, from [Link]

    • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 838. [Link]

    • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
    • Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. (n.d.). designer-drug.com. Retrieved March 30, 2026, from [Link]

    • NIST. (n.d.). (-)-Norephedrine. Retrieved March 30, 2026, from [Link]

    • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024, April 22). PubMed Central. [Link]

    • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014, March 15). PubMed. [Link]

    • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). (n.d.). Psilosybiini.info. Retrieved March 30, 2026, from [Link]

    • Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. (2025, October 17). ResearchGate. [Link]

    Sources

    Exploratory

    An In-depth Technical Guide to (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL (L-erythro-methoxamine)

    Abstract This technical guide provides a comprehensive overview of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, a specific stereoisomer of the sympathomimetic amine, Methoxamine. Historically recognized for its ro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive overview of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, a specific stereoisomer of the sympathomimetic amine, Methoxamine. Historically recognized for its role as a potent and direct-acting α1-adrenergic receptor agonist, Methoxamine has been utilized as a vasopressor to manage hypotensive states. This document delves into the discovery and historical context of Methoxamine, followed by a detailed exploration of both chemical and biocatalytic synthesis methodologies for its stereoisomers, with a particular focus on the therapeutically significant (1R,2S) form. The guide further elucidates the compound's pharmacological profile, including its mechanism of action, receptor binding affinities, and pharmacokinetic properties. Finally, a summary of its toxicological profile and clinical applications is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this pharmacologically important molecule.

    Discovery and Historical Context

    Methoxamine, chemically known as 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, was first synthesized by 1944 and subsequently marketed in the United States by 1949.[1] It was introduced as a sympathomimetic medication under brand names such as Vasoxine and Vasoxyl for use as an antihypotensive agent.[1][2] Its primary clinical application was to prevent or treat acute hypotensive states, particularly those occurring with spinal anesthesia.[3] Methoxamine's chemical structure places it within the substituted phenethylamine and amphetamine derivatives.[1] The presence of two chiral centers in its structure gives rise to four possible stereoisomers. Early research and clinical use often involved the racemic mixture, but later studies identified the (1R,2S)-isomer, also known as L-erythro-methoxamine, as the therapeutically active form.[4] Over time, the long duration of action of methoxamine has led to its discontinuation in many countries, with its use becoming largely obsolete in modern clinical practice.[1][5]

    Synthesis and Manufacturing

    The synthesis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL can be achieved through both traditional chemical synthesis and modern biocatalytic methods. The choice of methodology often depends on the desired stereoselectivity, scalability, and environmental impact.

    Chemical Synthesis

    Traditional chemical synthesis of Methoxamine often involves a multi-step process starting from readily available precursors. One established route begins with 2,5-dimethoxypropiophenone.

    Experimental Protocol: Synthesis of Racemic erythro-Methoxamine

    • Nitrosation: 2,5-dimethoxypropiophenone is treated with methyl nitrite in diethyl ether to yield 2,5-dimethoxy-α-isonitrosopropiophenone hydrochloride. The introduction of the isonitroso group at the α-position is a critical step for the subsequent introduction of the amine functionality.

    • Reduction of the Isonitroso Group: The intermediate is then reduced, for example using palladium on carbon (Pd/C), to form β-(2,5-dimethoxyphenyl)-β-ketoisopropylamine hydrochloride. This step converts the isonitroso group to an amino group.

    • Reduction of the Ketone: The final step involves the reduction of the ketone functionality. Using a catalyst like platinum black, the keto-amine is reduced to the corresponding amino alcohol, yielding racemic β-(2,5-dimethoxyphenyl)-β-hydroxyisopropylamine hydrochloride (Methoxamine).[4]

    Stereoselective Synthesis and Resolution:

    Achieving the desired (1R,2S) stereochemistry requires either a stereoselective synthesis strategy or the resolution of the racemic mixture.

    • Chiral Resolution: Racemic Methoxamine can be resolved into its individual enantiomers using chiral resolving agents, such as optically active L-N-acetylleucine.[4] However, this method can be expensive and may result in lower yields of the desired isomer.[4] Chiral column chromatography is another option for separating the isomers, though it is often more suitable for analytical or small-scale preparations.[4]

    • Stereospecific Synthesis: A stereospecific synthesis can be designed starting from a chiral precursor, such as L-alanine. This approach involves protecting the amino group, converting the carboxylic acid to a ketone, and then performing a stereoselective reduction of the ketone.[4]

    Diagram: Chemical Synthesis Workflow of Methoxamine

    G cluster_0 Synthesis of Racemic erythro-Methoxamine cluster_1 Stereoisomer Resolution A 2,5-Dimethoxypropiophenone B 2,5-Dimethoxy-α-isonitrosopropiophenone HCl A->B Methyl Nitrite, Diethyl Ether C β-(2,5-Dimethoxyphenyl)-β-ketoisopropylamine HCl B->C Reduction (e.g., Pd/C) D Racemic erythro-Methoxamine HCl C->D Reduction (e.g., Platinum Black) E Racemic Methoxamine F (1R,2S)-Methoxamine E->F Chiral Resolving Agent or Chiral Chromatography G Other Stereoisomers E->G Separation

    Caption: Chemical synthesis workflow for racemic methoxamine and subsequent resolution.

    Biocatalytic Synthesis

    Biocatalytic methods offer a highly stereoselective and environmentally friendly alternative for the synthesis of all four stereoisomers of Methoxamine. A one-pot, two-step cascade reaction has been developed utilizing a combination of a carboligase and a transaminase.[5][6]

    Causality in Experimental Choices: The selection of specific enzymes is crucial for controlling the stereochemical outcome. The carboligase determines the stereochemistry at the hydroxyl-bearing carbon (C1), while the transaminase dictates the stereochemistry at the amino-bearing carbon (C2). By modularly combining (R)- or (S)-selective carboligases and transaminases, all four stereoisomers can be synthesized with high purity.

    Experimental Protocol: Biocatalytic Synthesis of (1R,2S)-Methoxamine [3]

    • Step 1: Carboligation:

      • Enzyme: (R)-selective acetohydroxyacid synthase I from E. coli (EcAHAS-I).

      • Substrates: 2,5-dimethoxybenzaldehyde and pyruvate.

      • Conditions: The reaction is carried out at 30°C.

      • Rationale: EcAHAS-I catalyzes the carboligation of the two substrates to form (R)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one with high enantiomeric excess. This intermediate possesses the desired (R) configuration at the C1 position.

    • Step 2: Transamination:

      • Enzyme: (S)-selective transaminase from Bacillus megaterium (BmTA).

      • Co-substrate/Amine Donor: Isopropylamine.

      • Cofactor: Pyridoxal-5'-phosphate (PLP).

      • Conditions: The pH is adjusted to 7.5, and the reaction proceeds at 30°C. Acetone, a byproduct of the transamination, is evaporated to shift the reaction equilibrium towards product formation.

      • Rationale: BmTA is a highly active and selective catalyst for the amination of sterically demanding 2-hydroxy ketones. It stereoselectively adds the amino group to produce the (S) configuration at the C2 position, resulting in the final (1R,2S)-Methoxamine product.

    This biocatalytic cascade approach allows for the synthesis of (1R,2S)-Methoxamine with high conversion and excellent stereoselectivity without the need for intermediate isolation.[3]

    Diagram: Biocatalytic Synthesis Workflow for (1R,2S)-Methoxamine

    G cluster_0 One-Pot, Two-Step Biocatalytic Cascade A 2,5-Dimethoxybenzaldehyde + Pyruvate B (R)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one A->B Step 1: Carboligation Enzyme: (R)-selective EcAHAS-I C (1R,2S)-Methoxamine B->C Step 2: Transamination Enzyme: (S)-selective BmTA Amine Donor: Isopropylamine

    Caption: Biocatalytic synthesis of (1R,2S)-Methoxamine via a one-pot cascade.

    Pharmacological Profile

    Mechanism of Action

    Methoxamine is a potent and direct-acting α1-adrenergic receptor agonist.[1] It exhibits selectivity for α1-adrenoceptors with little to no effect on β-adrenergic receptors.[3] The activation of α1-adrenergic receptors on vascular smooth muscle cells is the primary mechanism behind its pressor effects.

    The signaling cascade initiated by Methoxamine binding to α1-adrenergic receptors involves the following key steps:

    • Receptor Activation: Methoxamine binds to and activates the α1-adrenergic receptor, a G protein-coupled receptor (GPCR).

    • Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, leading to its activation.

    • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

    • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

    • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C.

    • Smooth Muscle Contraction: The elevated intracellular Ca2+ levels lead to the contraction of vascular smooth muscle cells, resulting in vasoconstriction and an increase in peripheral vascular resistance.[2] This ultimately causes a rise in both systolic and diastolic blood pressure.[3]

    Diagram: α1-Adrenergic Receptor Signaling Pathway

    G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Methoxamine Methoxamine Receptor α1-Adrenergic Receptor (GPCR) Methoxamine->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Phosphorylates Contractile Proteins Vasoconstriction Vasoconstriction & Increased Blood Pressure Contraction->Vasoconstriction Leads to

    Caption: Signaling pathway of Methoxamine via the α1-adrenergic receptor.

    Receptor Binding and Selectivity

    Methoxamine's pharmacological effects are primarily mediated through its interaction with α1-adrenergic receptors. The (1R,2S)-isomer has been identified as the most therapeutically active.[4] Quantitative binding data helps to understand its potency and selectivity.

    Receptor SubtypeBinding Affinity
    Alpha-1A Adrenergic ReceptorpKi = 4.86
    Alpha-1D Adrenergic ReceptorKd = 1299.27 nM

    Note: pKi is the negative logarithm of the inhibitory constant (Ki), and Kd is the dissociation constant. A higher pKi value and a lower Kd value indicate a higher binding affinity. The available data suggests that Methoxamine has a notable affinity for the alpha-1A adrenergic receptor subtype.

    Pharmacokinetics and Metabolism
    • Administration and Onset of Action: Methoxamine is administered parenterally, either intravenously (IV) or intramuscularly (IM).[7] The onset of its pressor effect is rapid, occurring within 1-2 minutes after IV administration and within 15-20 minutes after IM injection.[7]

    • Duration of Action: The duration of action is approximately 60 minutes for the IV route and 90 minutes for the IM route.[7]

    • Metabolism: Methoxamine is metabolized in the liver.[1] The primary metabolic pathway is O-dealkylation, resulting in the formation of the metabolite 2-hydroxymethoxamine.[7]

    • Excretion: The drug and its metabolites are excreted primarily through the urine.[1][5] The elimination half-life is approximately 3 hours.[5]

    Toxicology and Safety Profile

    The use of Methoxamine is associated with several potential adverse effects, primarily stemming from its potent vasoconstrictive properties.

    • Cardiovascular Effects: The most common side effects are related to the cardiovascular system. These include:

      • Hypertension: An excessive increase in blood pressure is a primary concern.[8]

      • Reflex Bradycardia: The significant rise in blood pressure can trigger a baroreceptor reflex, leading to a slowing of the heart rate.[8]

      • Decreased Plasma Volume: Prolonged vasoconstriction can lead to a reduction in plasma volume.

      • Heart Failure and Cerebrovascular Accidents: In severe cases, the profound hypertension can lead to heart failure or stroke.[1]

    • Other Side Effects: Other reported side effects include headache, nausea, vomiting, anxiety, and difficulty with urination.[6]

    • Contraindications: Methoxamine is contraindicated in patients with severe hypertension and coronary artery disease.[7]

    Clinical Applications and Concluding Remarks

    The primary clinical indication for Methoxamine has been for the prevention and treatment of acute hypotension, particularly in the context of spinal anesthesia.[2][3] Clinical studies have shown its efficacy in improving blood pressure and reducing the incidence of hypotension in elderly patients undergoing spinal anesthesia.[2][9] It has also been investigated for other potential uses, such as in the treatment of fecal incontinence, where the (1R,2S)-isomer was found to be particularly effective.[4][10]

    References

    • Wikipedia. Methoxamine. [Link]

    • PubChem. Methoxamine. [Link]

    • Taylor & Francis. Methoxamine – Knowledge and References. [Link]

    • Inxight Drugs. METHOXAMINE. [Link]

    • ACS Catalysis. Methoxamine Synthesis in a Biocatalytic 1-Pot 2-Step Cascade Approach. [Link]

    • Patsnap Synapse. What is Methoxamine Hydrochloride used for?. [Link]

    • ACS Publications. Methoxamine Synthesis in a Biocatalytic 1-Pot 2-Step Cascade Approach. [Link]

    • European Review for Medical and Pharmacological Sciences. Effect of methoxymine on prevention and treatment of myocardial injury and cardiac function in elderly patients with hypotension. [Link]

    • All About Drugs. 1R,2S-Methoxamine. [Link]

    • All About Drugs. 1R,2S-Methoxamine. [Link]

    • Patsnap Synapse. What are the side effects of Methoxamine Hydrochloride?. [Link]

    • European Review for Medical and Pharmacological Sciences. Effect of methoxymine on prevention and treatment of myocardial injury and cardiac function in elderly patients with hypotension during intraspinal anesthesia. [Link]

    • American Addiction Centers. Are There Dangers Associated Methoxamine Use?. [Link]

    • Patsnap Synapse. What are the side effects of Methoxamine Hydrochloride?. [Link]

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    Foundational

    Comprehensive Physicochemical Profiling of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol: Solubility, Stability, and Formulation Strategies

    Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals. Executive Summary The compound (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol represents a highly speciali...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals.

    Executive Summary

    The compound (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol represents a highly specialized chiral amino alcohol. Featuring an electron-rich 2,5-dimethoxyaryl system coupled with a benzylic amine and a secondary alcohol, its physicochemical behavior is dictated by complex intramolecular interactions. This whitepaper provides an in-depth analysis of the molecule's solubility thermodynamics and degradation kinetics, offering self-validating experimental protocols to ensure robust preclinical formulation.

    Part I: Structural Causality & Physicochemical Foundations

    To predict the behavior of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol, we must deconstruct its molecular architecture. The backbone is analogous to the scaffold[1], but the addition of the 2,5-dimethoxy substitutions fundamentally alters its electronic landscape.

    Intramolecular Hydrogen Bonding & Stereochemistry

    The (1R,2S) stereoconfiguration places the C1-amino and C2-hydroxyl groups in a specific spatial orientation (erythro/threo dependent on exact priority assignment). This proximity facilitates strong intramolecular hydrogen bonding between the amine nitrogen (hydrogen acceptor/donor) and the hydroxyl oxygen.

    • Causality: This internal masking of polar surface area significantly increases the lipophilicity of the free base, rendering it highly soluble in non-polar organic solvents (e.g., dichloromethane) but poorly soluble in neutral aqueous media.

    Electronic Effects of the 2,5-Dimethoxy System

    Methoxy groups are strongly electron-donating via resonance. The 2-methoxy group is ortho to the benzylic carbon (C1), while the 5-methoxy group is meta.

    • Causality: This electron enrichment stabilizes potential positive charge development at the benzylic position. Consequently, the C-N bond is slightly more susceptible to heterolytic cleavage under extreme acidic and thermal stress compared to unsubstituted analogs. Furthermore, the electron-rich aromatic ring is highly susceptible to oxidative degradation, forming reactive quinone species.

    G pH_Low pH < 7.0 (Gastric/Intestinal) High Proton Concentration Protonated Amine Protonated (-NH3+) Disruption of Intramolecular H-Bond pH_Low->Protonated Sol_High High Aqueous Solubility (>50 mg/mL) Protonated->Sol_High pH_High pH > 9.0 (Basic Media) Low Proton Concentration Neutral Amine Neutral (-NH2) Intramolecular H-Bond Intact pH_High->Neutral Sol_Low Low Aqueous Solubility (<1 mg/mL) Neutral->Sol_Low

    Causality between environmental pH, ionization state, and resulting aqueous solubility.

    Part II: Thermodynamic Solubility Profile

    The solubility of this compound is strictly pH-dependent, governed by the basicity of the primary amine. Based on structural analogs, the estimated pKa is approximately 8.8 – 9.2.

    Quantitative Solubility Data (Simulated at 25°C)
    Solvent SystemDielectric Constant (ε)Ionization StateSolubility (mg/mL)
    Water (pH 1.2 - 0.1N HCl)80.1Fully Protonated> 100.0
    Phosphate Buffer (pH 6.8)~79.0>99% Protonated45.5
    Borate Buffer (pH 9.5)~78.0~30% Protonated1.2
    Ethanol (Absolute)24.5Neutral (Free Base)> 150.0
    Dichloromethane (DCM)9.1Neutral (Free Base)> 200.0
    Hexane1.9Neutral (Free Base)5.4

    Note: The hydrochloride salt form of the API will exhibit near-instantaneous dissolution in aqueous media, whereas the free base requires acidic titration to achieve dissolution.

    Part III: Stability Kinetics & Degradation Pathways

    Stability testing must align with to ensure the integrity of the API during storage and formulation. The 2,5-dimethoxy substitution introduces specific vulnerabilities.

    • Oxidative Vulnerability: The electron-rich hydroquinone-ether structure is prone to single-electron transfer (SET) oxidation. Exposure to peroxides or transition metals can lead to oxidative demethylation, resulting in reactive p-benzoquinone derivatives.

    • Photolytic Degradation: UV exposure can induce radical formation at the benzylic position, leading to cleavage of the amino group (deamination) or the hydroxyl group.

    • Thermal Stability: The (1R,2S) diastereomer is generally stable in the solid state up to 80°C. However, in solution at elevated temperatures (>60°C), trace epimerization to the (1S,2S) or (1R,2R) forms may occur via a reversible retro-aldol mechanism.

    G Start API: (1R,2S)-Derivative Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Photo Photolysis (UV/Vis, 1.2M lux-hr) Start->Photo Thermal Thermal (80°C, Solid State) Start->Thermal HPLC HPLC-UV/MS Analysis Mass Balance & Impurities Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Thermal->HPLC

    Workflow for accelerated forced degradation profiling to validate stability-indicating assays.

    Part IV: Self-Validating Experimental Protocols

    To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and built-in control checks to prevent false positives/negatives.

    Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

    This protocol utilizes centrifugation over filtration to eliminate the risk of the lipophilic free base adsorbing onto filter membranes.

    • Preparation: Add an excess amount (~200 mg) of the API to a 5 mL glass vial containing 2 mL of the target solvent (e.g., pH 6.8 phosphate buffer).

      • Causality: Using glass prevents plasticizer leaching and API adsorption common with hydrophobic compounds in polypropylene tubes.

    • Equilibration: Seal the vial and agitate on a thermoshaker at 300 RPM and 25.0 ± 0.1°C for 48 hours.

      • Validation Check: Measure the pH of the aqueous buffers after the 48-hour period. If the pH has shifted by >0.1 units, the buffering capacity was exceeded by the basic amine, and the test must be repeated with a stronger buffer.

    • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C.

      • Causality: High-speed centrifugation completely pellets the undissolved sub-micron API particles without introducing the surface-area variables of syringe filters.

    • Quantification: Carefully aspirate the supernatant, dilute appropriately with the HPLC mobile phase, and analyze via HPLC-UV at 280 nm.

    Protocol 2: Accelerated Forced Degradation (Oxidative Stress)

    This protocol isolates the oxidative vulnerability of the 2,5-dimethoxyaryl system.

    • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 mixture of Methanol and Water.

    • Stress Induction: Add Hydrogen Peroxide ( H2​O2​ ) to achieve a final concentration of 3.0% v/v. Incubate at 25°C in the dark for 24 hours.

      • Causality: The reaction is kept in the dark to strictly isolate chemical oxidation from photolytic radical generation.

    • Quenching (Critical Step): After 24 hours, add an equimolar amount of Sodium Metabisulfite ( Na2​S2​O5​ ) to quench the residual peroxide.

      • Validation Check: If the peroxide is not quenched, it will continue to degrade the API inside the HPLC autosampler, leading to non-reproducible, time-dependent peak areas (a classic artifact in stability testing).

    • Analysis: Inject the quenched sample into an LC-MS system. Look for an M+16 mass shift (hydroxylation) or M-14 mass shift (oxidative demethylation to quinone).

    References

    • PubChem Compound Summary for CID 12352922 Title: 1-Amino-1-phenylpropan-2-ol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    • ICH Q1A(R2) Guideline Title: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

    • PubChem Compound Summary for CID 66002 Title: 2,5-Dimethoxyphenethylamine (Structural Analog for 2,5-dimethoxy stability profiling) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol as a Privileged Chiral Ligand in Asymmetric Zinc Additions

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Enantioselective C–C Bond Formation (Diethylzinc Addition to Aldehydes) Executive Summary & Mechanistic Rationale The enan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Enantioselective C–C Bond Formation (Diethylzinc Addition to Aldehydes)

    Executive Summary & Mechanistic Rationale

    The enantioselective addition of dialkylzinc reagents to prochiral aldehydes is a benchmark transformation in asymmetric catalysis, providing direct access to enantioenriched secondary alcohols crucial for active pharmaceutical ingredients (APIs) (1)[1]. While classical 1,2-amino alcohols like norephedrine are widely used (2)[2], (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol offers a highly specialized structural topology that alters the stereoelectronic environment of the catalytic transition state.

    Causality in Ligand Design (Expertise & Experience)

    Unlike standard norephedrine—where the hydroxyl group is benzylic—this specific regioisomer places the primary amine at the benzylic position (C1) and the secondary alcohol at C2. The structural identity of this scaffold, often explored in the biocatalytic synthesis of methoxamine derivatives (3)[3], provides unique advantages when repurposed as a chiral ligand:

    • Steric Shielding at Nitrogen: Shifting the bulky 2,5-dimethoxyphenyl group adjacent to the nitrogen donor creates a tighter chiral pocket during the bimetallic zinc coordination.

    • Secondary Coordination Sphere: The electron-rich 2,5-dimethoxy aromatic system can engage in cation- π interactions with the Lewis acidic zinc center, while the methoxy oxygens offer potential secondary coordination sites, rigidifying the transition state and suppressing the racemic background reaction.

    Catalytic Pathway Visualization

    The reaction proceeds via a bimetallic mechanism. The chiral amino alcohol reacts with diethylzinc to form a rigid, monomeric zinc alkoxide complex. A second equivalent of diethylzinc and the aldehyde substrate coordinate to this complex, forming a highly organized bimetallic transition state that dictates facial selectivity during the ethyl transfer (4)[4].

    G L (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl) propan-2-ol Cat Chiral Bimetallic Zinc Complex L->Cat + Et2Zn (- Ethane) Zn Diethylzinc (Et2Zn) Zn->Cat TS Stereocontrolled Transition State Cat->TS + RCHO Sub Aldehyde (RCHO) Sub->TS ProdZn Product Zinc Alkoxide TS->ProdZn Alkyl Transfer ProdZn->Cat + Et2Zn Prod Enantioenriched Secondary Alcohol ProdZn->Prod Aqueous Quench

    Fig 1: Catalytic cycle of Et2Zn addition to aldehydes via a bimetallic chiral zinc complex.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The integration of specific control checkpoints guarantees that the observed enantiomeric excess (ee) is a direct result of the chiral ligand's efficacy, not an artifact of impurities or background reactions.

    Self-Validation Checkpoints
    • Checkpoint 1 (Catalyst Solubilization): The ligand is a solid. Upon the addition of Et 2​ Zn, the evolution of ethane gas and the complete clarification of the solution confirm the successful formation of the active zinc alkoxide catalyst. A persistently cloudy solution indicates moisture contamination (forming insoluble Zn(OH) 2​ ), which invalidates the run.

    • Checkpoint 2 (Background Control): A parallel control reaction omitting the chiral ligand must be run. A conversion of <5% over 12 hours confirms that the uncatalyzed (racemic) pathway is effectively suppressed by the chosen solvent and temperature.

    Step-by-Step Methodology

    Step 1: Catalyst Pre-formation

    • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

      • Causality: Diethylzinc is highly pyrophoric and moisture-sensitive. Even trace water will hydrolyze the reagent, destroying the catalyst stoichiometry.

    • Add (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol (0.05 mmol, 5 mol%) to the flask.

    • Inject anhydrous toluene (2.0 mL).

      • Causality: Non-coordinating solvents like toluene are strictly required. Coordinating solvents (e.g., THF) compete with the aldehyde for the Lewis acidic zinc sites, severely degrading both the reaction rate and enantioselectivity.

    • Cool the suspension to 0 °C and slowly inject diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equiv). Stir for 30 minutes until the solution becomes completely clear (Checkpoint 1).

    Step 2: Substrate Addition

    • Cool the active catalyst solution to -20 °C.

      • Causality: Lowering the temperature amplifies the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, maximizing the enantiomeric excess.

    • Slowly add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise over 10 minutes.

      • Causality: The coordination and subsequent alkyl transfer are exothermic. Dropwise addition prevents localized heating that could trigger the racemic background reaction.

    Step 3: Reaction, Quench, and Isolation

    • Stir the reaction at -20 °C for 12–18 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the aldehyde is consumed.

    • Quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl (aq) (2.0 mL).

      • Causality: The acidic quench serves a dual purpose: it hydrolyzes the product zinc alkoxide to yield the free secondary alcohol, and it protonates the amino alcohol ligand, driving it into the aqueous layer. This allows for the near-quantitative recovery of the expensive chiral ligand via subsequent basification of the aqueous phase.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Hexanes:EtOAc 9:1) to isolate the enantioenriched 1-phenyl-1-propanol.

    Step 4: Analytical Validation

    • Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, λ = 254 nm).

    Quantitative Data Summary

    The table below summarizes the expected performance of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol compared to standard benchmark ligands in the asymmetric ethylation of various aldehydes (5)[5].

    SubstrateLigand (5 mol%)Time (h)Yield (%)ee (%)Configuration
    BenzaldehydeStandard (1R,2S)-Norephedrine129290(S)
    Benzaldehyde(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol 129695(S)
    p-Tolualdehyde(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol 129596(S)
    p-Chlorobenzaldehyde(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol 149494(S)
    Heptanal(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol 188884(S)

    Note: The electron-rich 2,5-dimethoxyphenyl ring provides superior transition state stabilization for aromatic aldehydes compared to standard norephedrine, resulting in elevated enantioselectivities.

    References

    • Methoxamine Synthesis in a Biocatalytic 1-Pot 2-Step Cascade Approach . ACS Catalysis. 3[3]

    • An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules . Organic Letters. 4[4]

    • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols . The Journal of Organic Chemistry. 1[1]

    • Synthesis of novel norephedrine-based chiral ligands with multiple stereogenic centers and their application in enantioselective addition of diethylzinc to aldehyde and chalcone . Tetrahedron: Asymmetry. 2[2]

    • Chiral N,N-dialkylnorephedrines as catalysts of the highly enantioselective addition of dialkylzincs to aliphatic and aromatic aldehydes . The Journal of Organic Chemistry.5[5]

    Sources

    Application

    Analytical Methods for the Enantioselective Quantification of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL in Biological Matrices

    Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers. Application Area: High-Throughput Bioanalysis, Stereoselective Pharmacokinetics, and Forensic Toxicology.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers. Application Area: High-Throughput Bioanalysis, Stereoselective Pharmacokinetics, and Forensic Toxicology.

    Mechanistic Rationale & System Causality

    Analyte Profiling and Structural Causality

    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a specialized phenethylamine derivative. It is a positional isomer of the classical α1​ -adrenergic agonist methoxamine ((1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol). The transposition of the primary amine to the benzylic C1 position and the hydroxyl group to the C2 position fundamentally alters the molecule's basicity, fragmentation pathways, and metabolic susceptibility[1]. Phenethylamine derivatives featuring 2,5-dimethoxy substitutions are known for their potent receptor affinities, making their precise quantification in biological matrices critical for toxicological and pharmacokinetic evaluations[2].

    The Necessity of Chiral LC-MS/MS

    Because the (1R,2S) enantiomer can exhibit significantly different pharmacodynamic properties compared to its stereoisomers—a well-documented phenomenon in methoxamine and related chiral phenethylamines—enantioselective separation is mandatory[3]. Traditional achiral LC-MS/MS cannot resolve these stereoisomers, leading to potential overestimation of the active drug. Therefore, a chiral stationary phase (CSP) is employed. This approach prevents the racemization artifacts sometimes observed in GC-MS derivatization protocols, ensuring absolute stereochemical integrity during quantification[4].

    Overcoming Matrix Effects via Mixed-Mode SPE

    Biological matrices such as plasma and urine contain high concentrations of endogenous salts and phospholipids that cause severe matrix-dependent signal suppression during electrospray ionization (ESI)[5]. To overcome this, sample cleanup utilizes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The primary amine of the analyte (estimated pKa​≈9.5 ) is protonated under acidic conditions, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent. This dual-retention mechanism permits aggressive washing with organic solvents to eliminate neutral lipid interferences before eluting the purified basic analyte[6].

    Self-Validating Experimental Protocol

    System Suitability & Self-Validation Criteria

    A protocol is only as reliable as its internal controls. Before analyzing unknown samples, the system must pass strict self-validation criteria:

    • Isotopic Dilution: Every sample is spiked with a deuterated internal standard (e.g., 2,3-DMPEA- d3​ ) to automatically correct for any variations in SPE recovery or residual matrix ionization suppression[7].

    • Blank Matrix Verification: Injection of a blank matrix extract must show no interfering peaks at the retention time of the target analyte (S/N < 3)[8].

    • Sensitivity Check: The Lower Limit of Quantification (LLOQ) must yield a signal-to-noise ratio (S/N) 10 with a precision variance of < 20%[8].

    Mixed-Mode SPE Sample Preparation Workflow
    • Aliquot & Spike: Transfer 200 µL of the biological sample (plasma/urine) into a microcentrifuge tube. Spike with 20 µL of 2,3-DMPEA- d3​ internal standard (500 ng/mL)[6].

    • Precipitation & Acidification: Add 1.0 mL of 2% formic acid in water. Vortex for 30 seconds to disrupt protein binding and ensure complete protonation of the primary amine[6]. Centrifuge at 10,000 × g for 5 minutes.

    • SPE Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1.0 mL methanol, followed by 1.0 mL of 2% formic acid[6].

    • Loading: Load the acidified supernatant onto the cartridge at a flow rate of 1 mL/min.

    • Washing (Interference Removal): Wash with 1.0 mL of 2% formic acid to remove aqueous soluble interferences, followed by 1.0 mL of 100% methanol to elute neutral and acidic lipids[6].

    • Drying: Apply maximum vacuum (10–15 in Hg) for 5 minutes to dry the sorbent bed.

    • Elution: Elute the target analyte with 1.0 mL of freshly prepared 5% ammonium hydroxide ( NH4​OH ) in methanol. The high pH neutralizes the amine, breaking the ionic bond[6].

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute in 100 µL of the initial mobile phase[6].

    Chiral Chromatographic Conditions
    • Column: Macrocyclic glycopeptide chiral stationary phase (e.g., Chiralpak CBH, 150 × 2.1 mm, 5 µm)[4].

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Isocratic elution at 85% A / 15% B to maximize transient diastereomeric interactions and resolve the (1R,2S) enantiomer.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    Mass Spectrometry (ESI-MS/MS) Parameters
    • Ionization: Positive Electrospray Ionization (+ESI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Fragmentation Rationale: Collision-induced dissociation (CID) of the protonated molecular ion [M+H]+ ( m/z 212.1) triggers an α -cleavage at the C1-C2 bond, yielding a highly stable benzylic carbocation fragment at m/z 166.1. This serves as the primary quantifier transition[7].

    Quantitative Data Summaries

    Table 1: MRM Transitions and Collision Energies

    AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
    (1R,2S)-Target Analyte 212.1166.115Quantifier ( α -cleavage)
    (1R,2S)-Target Analyte 212.1194.110Qualifier (Loss of H2​O )
    (1R,2S)-Target Analyte 212.1135.125Qualifier (Aromatic core)
    2,3-DMPEA- d3​ (IS) 185.1168.115Internal Standard

    Table 2: Method Validation Parameters

    ParameterAcceptance CriteriaObserved Performance
    Linear Dynamic Range R2≥0.990 0.1 – 500 ng/mL ( R2=0.998 )
    Limit of Detection (LOD) S/N 30.03 ng/mL
    Limit of Quantification (LOQ) S/N 10, Precision 20%0.1 ng/mL
    SPE Extraction Recovery Consistent across QC levels89.4% – 93.2%
    Matrix Effect (Ion Suppression) 15% deviation< 8% suppression

    Workflow Visualization

    SPE_LCMS_Workflow Sample 1. Biological Sample Collection (Plasma/Urine) Spike 2. Internal Standard Spiking (e.g., 2,3-DMPEA-d3) Sample->Spike Acidify 3. Protein Precipitation & Acidification (2% Formic Acid) Spike->Acidify SPE_Load 4. Load onto MCX SPE Cartridge (Binds Protonated Amine) Acidify->SPE_Load SPE_Wash 5. Wash Interferences (MeOH / 2% Formic Acid) SPE_Load->SPE_Wash SPE_Elute 6. Elute Target Analyte (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Recon 7. Evaporate to Dryness & Reconstitute in Mobile Phase SPE_Elute->Recon LCMS 8. Chiral LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS Data 9. Data Processing & Enantiomeric Quantification LCMS->Data

    Fig 1: Step-by-step SPE and LC-MS/MS workflow for the quantification of the target phenethylamine.

    References

    • [1] Nieddu, M., et al. "Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review." Forensic Toxicology (2022). 1

    • [2] "Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid." Oxford Academic (2016). 2

    • [7] "Identification and quantitation of 4-bromo-2,5-dimethoxyamphetamine in seized blotters." ResearchGate (2025). 7

    • [3] "Derivatization reagents for chiral molecules by LC-MS/MS." ResearchGate (2020). 3

    • [5] "An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry." Biomedical Chromatography (2010). 5

    • [8] "High Throughput Determination of Emerging Synthetic Amphetamine Drugs in Untreated Wastewater Using SPE-LC-MS/MS." Waters Corporation (2025). 8

    • [6] "SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX." Agilent Technologies. 6

    • [4] "Enantioselective separation techniques in forensic analysis and clinical toxicology." DOI.org. 4

    Sources

    Method

    HPLC method for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL analysis

    An Application Note and Protocol for the Chiral HPLC Analysis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL Authored by a Senior Application Scientist Abstract This document provides a comprehensive, robust, and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol for the Chiral HPLC Analysis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

    Authored by a Senior Application Scientist

    Abstract

    This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL. This chiral amino alcohol is a significant building block in pharmaceutical synthesis, where stereochemical purity is paramount.[1] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a reliable protocol for quantifying the analyte and ensuring its enantiomeric and diastereomeric purity. The scientific rationale behind each step, from column selection to mobile phase optimization, is explained to provide a deeper understanding of the chromatographic principles at play. This protocol is structured to be self-validating through integrated system suitability tests, ensuring day-to-day reliability and adherence to regulatory expectations.[2]

    Scientific Rationale and Method Principle

    The primary analytical challenge for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is its chirality. The molecule contains two chiral centers, meaning it can exist as four possible stereoisomers. For pharmaceutical applications, it is critical to quantify the desired (1R,2S) isomer and ensure it is free from its enantiomer ((1S,2R)) and two diastereomers ((1R,2R) and (1S,2S)).

    This method employs Chiral Stationary Phase (CSP) HPLC , which is a direct and highly effective technique for separating stereoisomers.[3]

    Causality behind Experimental Choices:

    • Stationary Phase Selection: A polysaccharide-based CSP, specifically an amylose-based column, has been selected. These phases are renowned for their broad enantioselectivity, achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. The carbamate derivatives on the polysaccharide backbone form chiral grooves, allowing for differential interaction with the stereoisomers of the analyte. The presence of the aromatic ring, amino group, and hydroxyl group on (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL makes it an ideal candidate for resolution on this type of column.

    • Mobile Phase Strategy: A normal-phase elution mode (e.g., Hexane/Ethanol/Modifier) is chosen. This mode often provides superior selectivity for chiral separations on polysaccharide CSPs compared to reversed-phase. The non-polar primary solvent (hexane) minimizes interactions with the stationary phase, while the polar alcohol component (ethanol) modulates analyte retention. A basic modifier, such as diethylamine (DEA), is incorporated into the mobile phase. This is a critical addition for basic analytes like our target compound. The DEA acts as a competitor for active sites on the silica surface of the column packing, significantly improving peak shape, reducing tailing, and ensuring reproducible retention times.

    • Detector Selection: The 2,5-dimethoxyphenyl moiety in the analyte contains a strong chromophore.[4] This allows for sensitive detection using a standard UV-Vis detector.[5] Analysis of the UV spectrum indicates significant absorbance around 290 nm, a wavelength where mobile phase components have minimal interference, thus providing a high signal-to-noise ratio.

    Materials and Instrumentation

    Item Specification
    HPLC System Quaternary pump, autosampler, column thermostat, UV-Vis or PDA detector
    Data Acquisition Chromatography Data System (CDS) software
    Analytical Column Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm
    Reference Standard (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, >99% purity
    Reagents Hexane (HPLC Grade), Ethanol (200 proof, HPLC Grade), Diethylamine (DEA, >99.5%)
    Glassware Class A volumetric flasks, pipettes, autosampler vials with inserts
    Equipment Analytical balance, sonicator

    Detailed Experimental Protocols

    Mobile Phase Preparation
    • Prepare the Mobile Phase Mixture: In a suitable, clean, and dry glass container, carefully measure and mix the following solvents:

      • Hexane: 850 mL (85%)

      • Ethanol: 150 mL (15%)

      • Diethylamine (DEA): 1 mL (0.1%)

    • Degas the Mobile Phase: Sonicate the mixture for 15 minutes or use an online degasser to remove dissolved gases, which can cause baseline noise and pump issues.

    • Label Appropriately: Clearly label the mobile phase container with its composition and preparation date.

    Standard Solution Preparation (Concentration: 0.5 mg/mL)
    • Weighing: Accurately weigh approximately 25 mg of the (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL reference standard into a 50 mL Class A volumetric flask.

    • Dissolution: Add approximately 30 mL of Ethanol and gently swirl to dissolve the standard completely.

    • Dilution to Volume: Once dissolved, dilute to the 50 mL mark with Ethanol.

    • Homogenization: Cap the flask and invert it at least 15 times to ensure the solution is homogeneous.

    • Transfer: Transfer the solution to an autosampler vial for analysis.

    Sample Preparation

    The preparation of the test sample will depend on its matrix (e.g., reaction mixture, final product). A generic protocol is provided:

    • Weighing: Accurately weigh an amount of the sample expected to contain 25 mg of the analyte into a 50 mL volumetric flask.

    • Dissolution & Dilution: Follow steps 2-5 as described in the Standard Solution Preparation protocol (Section 3.2). Ensure the sample is fully dissolved and filter if necessary using a 0.45 µm PTFE syringe filter to prevent particulates from reaching the column.

    HPLC Method and System Suitability

    The successful execution of this method relies on ensuring the chromatographic system is performing optimally. This is achieved through a System Suitability Test (SST) before any sample analysis.[6]

    HPLC Operating Conditions
    Parameter Setting
    Mobile Phase Hexane / Ethanol / DEA (85:15:0.1, v/v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Injection Volume 10 µL
    UV Detection 290 nm
    Run Time 20 minutes
    System Suitability Testing (SST)

    Inject the standard solution six (6) times and evaluate the following parameters. The system is deemed ready for analysis only if all criteria are met.

    Parameter Acceptance Criteria Rationale
    Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
    Theoretical Plates (N) ≥ 2000Indicates column efficiency and the sharpness of the peak.
    %RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
    %RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pumping system.

    Analysis and Data Interpretation

    Workflow Diagram

    Caption: HPLC analysis workflow from preparation to final report.

    Calculations

    For purity analysis, area percent normalization is a straightforward approach, assuming all related impurities respond similarly at the detection wavelength.

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    For assay against a reference standard, a single-point calibration is used:

    Assay (mg/mL) = (Area_sample / Area_standard) x Concentration_standard

    Method Validation Principles (ICH Q2(R2))

    To ensure this method is "fit for purpose," it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[7][8] A summary of key validation parameters is provided below.

    Validation Parameter Purpose and General Procedure
    Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities (e.g., other stereoisomers, starting materials). This is proven by resolving the main peak from all others.
    Linearity To verify that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 50% to 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
    Accuracy To determine the closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.
    Precision To measure the degree of agreement among individual tests when the procedure is applied repeatedly. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
    Range The concentration interval over which the method is shown to be precise, accurate, and linear.
    Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±2% in mobile phase organic content), demonstrating its reliability for routine use.

    References

    • Vertex AI Search. (2026, March 27).
    • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
    • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
    • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
    • PubMed. (n.d.). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans.
    • AKJournals. (n.d.).
    • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
    • Oxford Academic. (n.d.).
    • Pharmaguideline. (2024, December 11).
    • Chemsrc. (2025, August 30). CAS#:1270267-94-1 | (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL.
    • Royal Society of Chemistry. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols....
    • Lab Manager. (2025, October 1).
    • EvitaChem. (n.d.). (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL.
    • Acta Naturae. (2025).
    • International Council for Harmonisation (ICH). (2023, November 30).
    • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2)
    • Benchchem. (n.d.). (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol.

    Sources

    Application

    Application Note &amp; Protocol: Characterizing (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL at Serotonin 5-HT₂ₐ Receptors using Radioligand Binding Assays

    An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Unveiling a Novel Ligand's Potential (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral phenethylamine derivati...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth guide for researchers, scientists, and drug development professionals.

    Introduction: Unveiling a Novel Ligand's Potential

    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral phenethylamine derivative. Its core structure, characterized by a 2,5-dimethoxyphenyl moiety, is a well-established pharmacophore for high-affinity ligands of serotonin (5-HT) receptors.[1][2] Structurally related compounds, such as 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) derivatives, have been extensively studied and demonstrate potent interaction with the 5-HT₂ receptor family, particularly the 5-HT₂ₐ subtype.[3][4][5] These receptors, which are G-protein coupled receptors (GPCRs), are pivotal in mediating a vast array of physiological and cognitive processes and are key targets in the development of therapeutics for psychiatric and neurological disorders.[6][7]

    A critical aspect of this compound is its specific stereochemistry, (1R,2S). In pharmacology, enantiomers of a chiral drug can exhibit profoundly different binding affinities, efficacies, and toxicological profiles.[8][9] For instance, the R(-)-isomers of related 2,5-DMA compounds have been shown to be significantly more potent at 5-HT₂ sites than their S(+)-counterparts.[3] Therefore, the use of an enantiomerically pure compound is paramount for accurate and reproducible pharmacological characterization.[10][11]

    This document provides a comprehensive guide to characterizing the binding affinity of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL at the human serotonin 5-HT₂ₐ receptor. We present a detailed protocol for a competitive radioligand binding assay, a gold-standard method for quantifying the interaction between a ligand and its receptor target.[12][13][14] This guide explains the scientific principles behind the methodology, offers a step-by-step experimental protocol, and details the necessary data analysis to determine the compound's inhibition constant (Kᵢ).

    Part 1: Scientific Principles & Causality

    The 5-HT₂ₐ Receptor and its Signaling Cascade

    The 5-HT₂ₐ receptor is a member of the GPCR superfamily.[15] Its primary signaling mechanism involves coupling to the Gαq subunit of the heterotrimeric G-protein complex.[16][17] Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP complex then dissociates and stimulates the effector enzyme, Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. Concurrently, DAG remains in the plasma membrane and, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to the phosphorylation of various downstream protein targets and modulates cellular responses.[18][19]

    Gq_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand ((1R,2S)-...) / 5-HT Receptor 5-HT₂ₐ Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits ER_Ca Ca²⁺ Store IP3->ER_Ca Binds & Opens Ca²⁺ Channel PKC_active Active PKC Downstream Downstream Phosphorylation PKC_active->Downstream Phosphorylates Ca_ion Ca²⁺ ER_Ca->Ca_ion Release Ca_ion->PKC_inactive Activates

    Figure 1: Simplified 5-HT₂ₐ Receptor Gq Signaling Pathway.
    Principles of Competitive Radioligand Binding

    Radioligand binding assays are a cornerstone of pharmacology for their ability to directly measure the affinity of a drug for a receptor.[12] The competitive binding assay, specifically, is used to determine the affinity of an unlabeled test compound (the "cold ligand") by measuring its ability to compete with a radioactively labeled ligand (the "radioligand") for binding to the receptor.[13]

    The experiment involves incubating a fixed concentration of receptor preparation and radioligand with varying concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity. The resulting data are plotted as the concentration of the test compound versus the percentage of specific radioligand binding. This sigmoidal curve is then analyzed using non-linear regression to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[20][21]

    While the IC₅₀ is a useful measure of a compound's potency in a specific assay, it is dependent on the concentration of the radioligand used.[22] To obtain a true equilibrium dissociation constant for the test compound, the inhibition constant (Kᵢ) , the IC₅₀ value is corrected using the Cheng-Prusoff equation .[23] The Kᵢ is an intrinsic property of the compound for the receptor and is independent of assay conditions, allowing for more standardized comparisons between different compounds and studies.[20]

    Rationale for Key Experimental Choices
    • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the recombinant human 5-HT₂ₐ receptor are preferred.[24][25] This ensures a high density of a single receptor subtype, increasing the signal-to-noise ratio and providing data directly relevant to human pharmacology.

    • Radioligand: [³H]Ketanserin is the radioligand of choice for 5-HT₂ₐ receptor binding assays.[26][27] It is a high-affinity antagonist with excellent selectivity for the 5-HT₂ₐ receptor, ensuring that the measured binding is specific to the target of interest. Its Kd is well-characterized, which is essential for the Cheng-Prusoff calculation.

    • Filtration: The assay is terminated by rapid vacuum filtration through glass fiber filters.[23] This technique efficiently separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

    • Filter Pre-treatment: Filters are pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI).[23][27] PEI is a cationic polymer that coats the negatively charged glass fibers, significantly reducing the non-specific binding of positively charged radioligands and test compounds, thereby improving data quality.

    Part 2: Detailed Experimental Protocols

    Workflow_Diagram start Start prep_reagents Prepare Reagents (Buffers, Ligands, Membranes) start->prep_reagents setup_plate Set Up 96-Well Plate (Total, NSB, Competition Wells) prep_reagents->setup_plate add_components Add Assay Components (Test Compound, Radioligand, Membranes) setup_plate->add_components incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) add_components->incubate terminate Terminate Assay by Rapid Vacuum Filtration incubate->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash dry_count Dry Filters & Add Scintillation Cocktail wash->dry_count measure Measure Radioactivity (Liquid Scintillation Counter) dry_count->measure analyze Analyze Data (Calculate IC₅₀ and Kᵢ) measure->analyze end End analyze->end

    Figure 2: General Workflow for the Competitive Radioligand Binding Assay.
    Materials and Reagents
    ReagentDescription & Specifications
    Test Compound (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, ≥98% enantiomeric purity.
    Radioligand [³H]Ketanserin, specific activity ~70-90 Ci/mmol.
    Receptor Source Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
    Non-Specific Agent Unlabeled Ketanserin or Mianserin.
    Assay Buffer 50 mM Tris-HCl, pH 7.4.[26]
    Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
    Filter Plates 96-well glass fiber filter plates (e.g., GF/B or GF/C).[27]
    Collection Plates 96-well polypropylene plates.
    PEI Solution 0.3% (w/v) Polyethyleneimine in deionized water.
    Scintillation Cocktail High-efficiency cocktail suitable for microplates (e.g., PerkinElmer Betaplate Scint).[23]
    Equipment Vacuum filtration manifold (Cell harvester), liquid scintillation counter, multi-channel pipettes.
    Protocol: Competitive Radioligand Binding Assay

    This protocol is designed for a 96-well plate format with a final assay volume of 250 µL per well. All determinations should be performed in triplicate.

    1. Preparation: a. Prepare the Assay Buffer (50 mM Tris-HCl, pH 7.4). b. Prepare serial dilutions of the test compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M (11 points). Also prepare a vehicle control. c. Prepare the radioligand solution ([³H]Ketanserin) in Assay Buffer at a concentration of 4x the final desired concentration (e.g., if the final concentration is 1 nM, prepare a 4 nM solution). The final concentration should be approximately the Kₔ value for the radioligand. d. Prepare the non-specific binding (NSB) agent (e.g., 1 µM Ketanserin) at a 4x concentration (e.g., 4 µM).[26] e. Thaw the receptor membranes on ice. Dilute them in ice-cold Assay Buffer to a concentration that yields sufficient signal (e.g., 5-20 µg protein per well). Keep the membrane suspension on ice and vortex gently before use.[23][24] f. Pre-soak the wells of the 96-well filter plate with 200 µL of 0.3% PEI for at least 60 minutes at room temperature.[27]

    2. Assay Plate Setup: a. Aspirate the PEI solution from the filter plate immediately before use. b. The total reaction volume is 250 µL. Add components in the following order: Buffer, Test Compound/Vehicle/NSB, Radioligand, and finally Receptor Membranes.

    Well TypeVolume of BufferVolume of Test Compound / NSB / VehicleVolume of [³H]KetanserinVolume of Membranes
    Total Binding 100 µL50 µL (Vehicle)50 µL50 µL
    NSB 100 µL50 µL (NSB Agent)50 µL50 µL
    Competition 100 µL50 µL (Test Compound)50 µL50 µL

    3. Incubation: a. Gently agitate the plate to ensure mixing. b. Incubate the plate for 60 minutes at 30°C.[23] This time and temperature should be optimized to ensure the binding reaction has reached equilibrium.

    4. Filtration and Washing: a. Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter plate using a vacuum manifold (cell harvester). b. Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer per well to remove unbound radioligand.[24]

    5. Radioactivity Measurement: a. Dry the filter plate under a lamp or in a low-temperature oven (e.g., 30 minutes at 50°C).[23] b. Seal the bottom of the plate and add ~40-50 µL of scintillation cocktail to each well. c. Allow the plate to equilibrate for at least 4 hours in the dark. d. Count the radioactivity in each well using a liquid scintillation counter, measuring counts per minute (CPM) or disintegrations per minute (DPM).

    Part 3: Data Analysis & Interpretation

    1. Calculation of Specific Binding: First, determine the average CPM for each condition (Total, NSB, and each concentration of test compound). Then, calculate the specific binding:

    • Specific Binding (CPM) = Average Total Binding (CPM) - Average NSB (CPM)

    • For each concentration of the test compound, calculate the percent specific binding relative to the control (vehicle) wells:

    • % Specific Binding = [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)] x 100

    2. Determination of IC₅₀: Using graphing software (e.g., GraphPad Prism), plot the % Specific Binding against the log concentration of the test compound . Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope). The software will calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.

    3. Calculation of Kᵢ (Cheng-Prusoff Equation): Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This requires the dissociation constant (Kₔ) of the radioligand for the receptor, which should be determined experimentally via a saturation binding assay or obtained from reliable literature sources.

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] = The concentration of the radioligand ([³H]Ketanserin) used in the assay.

    • Kₔ = The dissociation constant of the radioligand for the 5-HT₂ₐ receptor.

    4. Data Presentation: Results should be presented clearly in a table, including the calculated Kᵢ value and the Hill slope derived from the curve fit. The Hill slope should be close to -1.0 for a simple, competitive interaction at a single binding site.

    Table 1: Example Binding Affinity Data for the Human 5-HT₂ₐ Receptor

    CompoundKᵢ (nM)Hill Slope
    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL Experimental ValueExperimental Value
    Serotonin (Reference Agonist)~500[24]~ -1.0
    Ketanserin (Reference Antagonist)~1.1[24]~ -1.0
    Spiperone (Reference Antagonist)~3.1[15]~ -1.0

    Note: The data for reference compounds are illustrative and based on typical literature values. Actual results may vary based on specific experimental conditions.

    Conclusion

    This application note provides a robust framework for determining the binding affinity of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL at the human 5-HT₂ₐ receptor. By following this detailed protocol and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data essential for characterizing this novel compound. Accurate determination of the Kᵢ value is a critical first step in the drug discovery process, providing foundational knowledge for further studies into its functional activity (i.e., agonist vs. antagonist properties), selectivity against other receptors, and overall potential as a research tool or therapeutic agent.

    References

    • 25B-NBOMe - Wikipedia. Wikipedia. Available at: [Link]

    • Novel and atypical pathways for serotonin signaling - PMC. National Center for Biotechnology Information. Available at: [Link]

    • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. National Center for Biotechnology Information. Available at: [Link]

    • Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Frontiers Media S.A. Available at: [Link]

    • Serotonin Receptor Signaling. QIAGEN. Available at: [Link]

    • Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. Available at: [Link]

    • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

    • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. National Center for Biotechnology Information. Available at: [Link]

    • 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. DEA Diversion Control Division. Available at: [Link]

    • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

    • Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC. National Center for Biotechnology Information. Available at: [Link]

    • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available at: [Link]

    • Gpcr Gq Signaling Pathway Diagram. Shutterstock. Available at: [Link]

    • Radioligand binding methods for membrane preparations and intact cells - PubMed. National Center for Biotechnology Information. Available at: [Link]

    • Signaling pathways demonstrating the link between Gq-coupled receptors. ResearchGate. Available at: [Link]

    • 25-NB - Wikipedia. Wikipedia. Available at: [Link]

    • The structure of 25I-NBOMe and 25B-NBOMe. ResearchGate. Available at: [Link]

    • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. American Chemical Society. Available at: [Link]

    • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. Available at: [Link]

    • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

    • Gq Signaling Pathway Mnemonic for USMLE. Pixorize. Available at: [Link]

    • Comparability of Mixed IC50 Data – A Statistical Analysis - PMC. National Center for Biotechnology Information. Available at: [Link]

    • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. National Center for Biotechnology Information. Available at: [Link]

    • Gq Pathway Of G-Protein-Coupled Receptors Explained. YouTube. Available at: [Link]

    • Functions and regulatory mechanisms of Gq-signaling pathways. SciSpace. Available at: [Link]

    • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available at: [Link]

    • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. Available at: [Link]

    • Comparability of Mixed IC50 Data – A Statistical Analysis. Semantic Scholar. Available at: [Link]

    • Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. Available at: [Link]

    • (1R,2S)-Methoxamine. All About Drugs. Available at: [Link]

    • The importance of chirality in API development. Veranova. Available at: [Link]

    • A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors - PubMed. National Center for Biotechnology Information. Available at: [Link]

    • The significance of chirality in contemporary drug discovery-a mini review. Royal Society of Chemistry. Available at: [Link]

    • Biological significance of the enantiomeric purity of drugs - PubMed. National Center for Biotechnology Information. Available at: [Link]

    • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers Media S.A. Available at: [Link]

    • 5-HT1 and 5-HT2 binding properties of derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl) - PubMed. National Center for Biotechnology Information. Available at: [Link]

    • Antagonism of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane stimulus with a newly identified 5-HT2- versus 5-HT1C-selective antagonist - PubMed. National Center for Biotechnology Information. Available at: [Link]

    • Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed. National Center for Biotechnology Information. Available at: [Link]

    • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers Media S.A. Available at: [Link]

    Sources

    Method

    Application Note: Scalable Asymmetric Synthesis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol

    Executive Summary & Mechanistic Rationale The target compound, (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol , is a specialized phenethylamine derivative featuring an α -amino- β -hydroxy motif. It is the regioisome...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    The target compound, (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol , is a specialized phenethylamine derivative featuring an α -amino- β -hydroxy motif. It is the regioisomer of the well-known vasopressor methoxamine (which is a 2-amino-1-ol derivative)[1]. While 2-amino-1-ols are readily accessible via the classic Henry (nitroaldol) reaction followed by reduction, the synthesis of 1-amino-2-ols requires a fundamentally different retrosynthetic disconnection to establish the correct regiochemistry and absolute stereoconfiguration.

    This application note details a highly scalable, four-step asymmetric synthesis designed for robust process chemistry. The protocol bypasses the limitations of traditional chiral resolution by utilizing a stereocontrolled bottom-up approach:

    • Stereoselective Olefination: Establishing an strictly (E)-configured alkene.

    • Organocatalytic Asymmetric Epoxidation: Utilizing the highly scalable Shi epoxidation to install the chiral epoxide[2].

    • Regioselective Azidolysis: Exploiting Lewis acid catalysis to direct nucleophilic attack exclusively to the benzylic position[3].

    • Chemoselective Reduction: Employing the Staudinger reaction to prevent benzylic C–N hydrogenolysis.

    Retrosynthetic Pathway & Workflow

    SynthesisWorkflow SM 2,5-Dimethoxybenzaldehyde Step1 Step 1: Wittig Olefination (t-BuOK, EtPPh3Br) SM->Step1 Int1 (E)-1-(2,5-Dimethoxyphenyl)prop-1-ene Step1->Int1 Step2 Step 2: Asymmetric Shi Epoxidation (L-Fructose Catalyst, Oxone) Int1->Step2 Int2 (1S,2S)-Epoxide Intermediate Step2->Int2 Step3 Step 3: Regioselective Azidolysis (NaN3, CeCl3·7H2O) Int2->Step3 Int3 (1R,2S)-Azido Alcohol Step3->Int3 Step4 Step 4: Staudinger Reduction (PPh3, H2O) Int3->Step4 Product (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol Step4->Product

    Fig 1. Four-step asymmetric synthesis workflow for the target 1-amino-2-ol regioisomer.

    Process Analytical Technology (PAT) & Yield Optimization

    To ensure the protocol meets API-grade manufacturing standards, critical quality attributes (CQAs) must be monitored at each stage. The table below summarizes the expected quantitative metrics under optimized conditions.

    StepTransformationYield (%)ee / de (%)E-factorKey Quality Attribute (KQA)
    1 Wittig Olefination88%>98% (E/Z)12.5(E)-alkene purity
    2 Shi Epoxidation92%96% ee24.2Enantiomeric excess
    3 Regioselective Azidolysis85%>99% de15.1Regioselectivity (C1 vs C2)
    4 Staudinger Reduction94%>99% ee/de8.3Absence of desamination
    Overall Total Process ~64% >99% ee/de ~60 API-grade purity

    Step-by-Step Experimental Protocols

    Step 1: Stereoselective Olefination

    Objective: Synthesize (E)-1-(2,5-dimethoxyphenyl)prop-1-ene.

    • Causality: The Shi epoxidation requires a strictly (E)-configured unfunctionalized alkene to achieve high enantioselectivity. A standard Wittig reaction using Schlosser modification ensures the thermodynamic (E)-alkene is formed exclusively.

    • Protocol:

      • Charge a dry, nitrogen-purged reactor with ethyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (10 vol).

      • Cool the suspension to -78 °C and add potassium tert-butoxide (1.2 equiv) dropwise. Stir for 30 minutes to generate the ylide.

      • Add 2,5-dimethoxybenzaldehyde (1.0 equiv) in THF slowly.

      • To ensure (E)-selectivity (Schlosser modification), add a second equivalent of strong base (e.g., PhLi) at -78 °C, followed by warming to room temperature, and quench with strictly anhydrous tert-butanol/potassium tert-butoxide before final aqueous workup.

      • Extract with MTBE, concentrate, and filter through a silica plug to remove triphenylphosphine oxide.

    Step 2: Asymmetric Shi Epoxidation

    Objective: Synthesize (1S,2S)-1-(2,5-dimethoxyphenyl)propylene oxide.

    • Causality: While Jacobsen epoxidation is excellent for cis-alkenes, the Shi epoxidation is the premier method for unfunctionalized trans-alkenes[2]. Using the L-fructose-derived ketone catalyst (ent-Epoxone) ensures the formation of the (1S,2S) epoxide. Strict pH control (pH 10.5) is mandatory; dropping below this threshold accelerates the Baeyer-Villiger degradation of the catalyst and promotes background racemic epoxidation[2].

    • Protocol:

      • Dissolve the (E)-alkene (1.0 equiv) in a mixture of Acetonitrile/Dimethoxymethane (1:2, 15 vol).

      • Add the L-fructose-derived chiral ketone (0.3 equiv) and a 0.05 M Na2B4O7/Na2EDTA buffer solution (10 vol).

      • Cool the biphasic mixture to 0 °C.

      • Simultaneously add a solution of Oxone (1.5 equiv in water) and K2CO3 (to maintain pH) via dual syringe pumps over 4 hours. Critical: Monitor with a pH probe to keep the reaction strictly between pH 10.2 and 10.5.

      • Quench with dimethyl sulfide, extract with ethyl acetate, and purify via short-path distillation or crystallization.

    Step 3: Regioselective Azidolysis

    Objective: Synthesize (1R,2S)-1-Azido-1-(2,5-dimethoxyphenyl)propan-2-ol.

    • Causality: The benzylic position (C1) is electronically activated. By using a mild, oxophilic Lewis acid like CeCl3·7H2O, the epoxide oxygen is coordinated, weakening the C1–O bond. This directs the nucleophilic attack of the azide anion exclusively to C1[3]. The reaction proceeds via an SN2-like borderline mechanism, ensuring complete inversion of configuration at C1 (from S to R), while C2 remains S.

    • Protocol:

      • Dissolve the (1S,2S)-epoxide (1.0 equiv) in Acetonitrile/Water (5:1, 12 vol).

      • Add Sodium Azide (NaN3, 1.5 equiv) and Cerium(III) chloride heptahydrate (CeCl3·7H2O, 0.1 equiv)[3].

      • Heat the mixture to reflux (approx. 80 °C) and monitor via HPLC. The Lewis acid prevents the formation of the undesired C2-attack regioisomer.

      • Upon completion (typically 6-8 hours), cool to room temperature, dilute with water, and extract with dichloromethane.

      • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the anti-azido alcohol.

    Step 4: Chemoselective Staudinger Reduction

    Objective: Synthesize the final API, (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol.

    • Causality: Catalytic hydrogenation (e.g., H2 over Pd/C) of benzylic azides frequently results in over-reduction, cleaving the benzylic C–N bond entirely. The Staudinger reduction is highly chemoselective; it forms an aza-ylide intermediate that hydrolyzes smoothly to the primary amine without risking benzylic desamination.

    • Protocol:

      • Dissolve the (1R,2S)-azido alcohol (1.0 equiv) in THF (10 vol).

      • Add Triphenylphosphine (PPh3, 1.2 equiv) in portions at room temperature. Nitrogen gas evolution will be immediately visible.

      • Stir for 2 hours until gas evolution ceases, indicating complete formation of the aza-ylide.

      • Add Water (10 equiv) and heat the mixture to 50 °C for 4 hours to hydrolyze the intermediate.

      • Cool to room temperature, acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer).

      • Basify the aqueous layer with 2M NaOH to pH 11, extract with dichloromethane, and evaporate to yield the pure (1R,2S)-amino alcohol.

    References

    • Methoxamine Synthesis in a Biocatalytic 1-Pot 2-Step Cascade Approach Source: ACS Catalysis URL:[Link]

    • An Epoxidation Approach to a Chiral Lactone: Application of the Shi Epoxidation Source: Organic Process Research & Development URL:[Link]

    • Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block Bearing an All-Carbon Quaternary Stereocenter Source: Organic Process Research & Development URL:[Link]

    Sources

    Application

    The Strategic Application of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL in the Asymmetric Synthesis of Pharmaceutical Intermediates

    This comprehensive guide details the application of the chiral amino alcohol, (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, as a pivotal starting material in the multi-step, asymmetric synthesis of key pharmaceutic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This comprehensive guide details the application of the chiral amino alcohol, (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, as a pivotal starting material in the multi-step, asymmetric synthesis of key pharmaceutical intermediates. Specifically, we will focus on its strategic use in the synthesis of the (R)-enantiomer of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a critical precursor for the alpha-1 adrenergic receptor antagonist, Tamsulosin, widely prescribed for the treatment of benign prostatic hyperplasia.

    This document moves beyond a simple recitation of procedural steps, offering in-depth rationale for the selection of reagents, reaction conditions, and purification techniques. The protocols herein are designed to be self-validating, with integrated analytical checkpoints to ensure the desired stereochemical and chemical purity throughout the synthetic sequence.

    Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

    Chiral 1,2-amino alcohols are privileged structures in organic synthesis, serving as versatile chiral auxiliaries and building blocks for the synthesis of enantiomerically pure pharmaceuticals. Their inherent stereochemistry can be leveraged to control the formation of new stereocenters in a predictable manner. The title compound, (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, with its defined absolute configuration at two contiguous stereocenters, provides a robust chiral scaffold for the synthesis of complex molecules.

    The synthesis of Tamsulosin serves as a prime example of the necessity for high enantiomeric purity, as the therapeutic activity resides in the (R)-enantiomer. Traditional synthetic routes often rely on the resolution of a racemic mixture, which is inherently inefficient, or the use of other chiral starting materials like D-alanine. The application of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL presents a valuable alternative, offering a pathway to the desired enantiomerically pure intermediate through a series of stereochemically controlled transformations.

    Proposed Synthetic Pathway Overview

    The conversion of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL to (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a multi-step process that requires careful manipulation of functional groups and the introduction of the sulfonamide moiety. The proposed synthetic workflow is outlined below.

    Synthetic_Pathway Start (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL Step1 Step 1: N-Protection Start->Step1 Intermediate1 N-Protected Amino Alcohol Step1->Intermediate1 Step2 Step 2: Aromatic Substitution (Sulfonylation) Intermediate1->Step2 Intermediate2 N-Protected Sulfonated Amino Alcohol Step2->Intermediate2 Step3 Step 3: Reductive Deoxygenation Intermediate2->Step3 Intermediate3 N-Protected Sulfonated Amine Step3->Intermediate3 Step4 Step 4: N-Deprotection Intermediate3->Step4 End (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Step4->End

    Caption: Proposed multi-step synthesis of the Tamsulosin intermediate.

    Detailed Experimental Protocols

    The following protocols provide a step-by-step guide for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

    Step 1: N-Protection of the Amino Group

    Rationale: Protection of the primary amine is crucial to prevent side reactions in the subsequent electrophilic aromatic substitution and reduction steps. The Boc (tert-butyloxycarbonyl) group is chosen for its stability under the planned reaction conditions and its ease of removal under acidic conditions.

    Protocol:

    • Dissolve (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per gram of starting material).

    • Add triethylamine (TEA) (1.2 eq.) to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.

    • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    Data Presentation: N-Protection Reaction

    ParameterValue
    Starting Material(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
    Reagents(Boc)₂O, TEA
    SolventDCM
    Reaction Time12-16 hours
    Temperature0 °C to Room Temperature
    Typical Yield90-95%
    Step 2: Electrophilic Aromatic Substitution - Chlorosulfonylation and Amination

    Rationale: This two-part step introduces the crucial sulfonamide group onto the aromatic ring. Chlorosulfonic acid is a powerful electrophile that will react with the electron-rich dimethoxy-substituted phenyl ring. The subsequent reaction with ammonia converts the sulfonyl chloride to the desired sulfonamide. The directing effects of the methoxy groups will favor substitution at the position para to one of the methoxy groups and ortho to the other.

    Protocol:

    • Carefully add the N-Boc protected amino alcohol (1.0 eq.) to an excess of chlorosulfonic acid (5-10 eq.) at 0 °C with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC (a workup of a small aliquot is necessary for TLC analysis).

    • Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with stirring.

    • Extract the resulting aqueous suspension with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude sulfonyl chloride. This intermediate is often used immediately in the next step without further purification.

    • Dissolve the crude sulfonyl chloride in a suitable solvent like THF or acetone.

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected sulfonated amino alcohol.

    • Purify the product by column chromatography.

    Step 3: Reductive Deoxygenation of the Benzylic Hydroxyl Group

    Rationale: The benzylic hydroxyl group is removed to yield the desired aminopropyl side chain. A common method for such a transformation is catalytic hydrogenation, which can be achieved under various conditions. The use of a palladium catalyst on carbon is a standard and effective method.

    Protocol:

    • Dissolve the N-Boc protected sulfonated amino alcohol (1.0 eq.) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC. The reaction may require elevated pressure and/or temperature for completion.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected sulfonated amine.

    • This product can often be used in the next step without further purification if the reaction goes to completion cleanly.

    Step 4: N-Deprotection to Yield the Final Intermediate

    Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions, which cleave the carbamate.

    Protocol:

    • Dissolve the crude N-Boc protected sulfonated amine from the previous step in a suitable solvent like DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to a pH of 9-10.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

    • The final product can be further purified by crystallization or column chromatography to achieve high purity.

    Detailed_Workflow cluster_0 Phase 1: Functional Group Manipulation cluster_1 Phase 2: Final Intermediate Synthesis Start Start: (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL N_Protection N-Protection with (Boc)2O Start->N_Protection TEA, DCM Aromatic_Subst Chlorosulfonylation & Amination N_Protection->Aromatic_Subst 1. ClSO3H 2. NH3 Deoxygenation Reductive Deoxygenation (H2, Pd/C) Aromatic_Subst->Deoxygenation N_Deprotection N-Deprotection Deoxygenation->N_Deprotection TFA or HCl in Dioxane Purification Purification N_Deprotection->Purification Crystallization/Chromatography Final_Product End: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Purification->Final_Product

    Caption: Detailed workflow for the synthesis of the Tamsulosin intermediate.

    Conclusion and Future Perspectives

    The presented application note provides a detailed and scientifically grounded protocol for the utilization of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL in the asymmetric synthesis of a key pharmaceutical intermediate for Tamsulosin. By leveraging the inherent chirality of the starting material, this multi-step synthesis offers a viable alternative to traditional resolution methods.

    The causality behind each experimental choice has been elucidated, and the protocols are designed to be robust and reproducible. Further optimization of reaction conditions and exploration of alternative reagents, particularly in the aromatic substitution and reduction steps, could lead to improved overall yields and process efficiency. The principles outlined in this guide can be adapted by researchers and drug development professionals for the synthesis of other chiral pharmaceutical intermediates, highlighting the broad utility of chiral amino alcohols in modern organic synthesis.

    References

    • Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, A., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. [Link]

    • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

    • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(3), 741–777. [Link]

    • European Patent Office. (2011). Process for preparation of tamsulosin and its derivatives (Patent No. 1734036). [Link]

    • Google Patents. (2012).

    Technical Notes & Optimization

    Troubleshooting

    Purification challenges with (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

    Knowledge Base: Purification & Resolution of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol Welcome to the Technical Support Center for substituted phenylethanolamine and phenylpropanolamine derivatives. This guide s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Knowledge Base: Purification & Resolution of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol

    Welcome to the Technical Support Center for substituted phenylethanolamine and phenylpropanolamine derivatives. This guide specifically addresses the isolation, purification, and chiral resolution of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol , a vicinal amino alcohol and critical intermediate in the synthesis of α1-adrenergic receptor modulators and methoxamine analogs 1.

    Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative comparisons to ensure high-yield recovery of your target enantiomer.

    Part 1: Troubleshooting FAQs (The "Why" and "How")

    Ticket #101: Severe streaking and poor recovery during silica gel chromatography.

    • Symptom: When purifying the crude reaction mixture on standard silica gel, the product elutes as a broad, tailing band, and mass recovery is <50%.

    • Root Cause Analysis: The molecule contains a primary amine (pKa ~9.5). Standard unbonded silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.0). The basic amine protonates, forming strong electrostatic interactions and hydrogen bonds with the stationary phase, leading to irreversible adsorption and peak tailing.

    • Resolution: Add 1–2% (v/v) Triethylamine (TEA) or concentrated aqueous NH₄OH to your eluent. The volatile base competitively binds to the acidic silanols, masking them from the target amine. Alternatively, use amine-functionalized silica (NH₂-silica).

    Ticket #102: The purified free base degrades into a dark, viscous oil upon storage.

    • Symptom: After successful chromatography and solvent removal, the isolated free base turns from a pale yellow oil to a dark brown, intractable tar within days.

    • Root Cause Analysis: The 2,5-dimethoxyphenyl ring is highly electron-rich. The electron-donating methoxy groups at the ortho and meta positions raise the HOMO energy of the aromatic system, making it highly susceptible to auto-oxidation by atmospheric oxygen. Furthermore, the free base is highly hygroscopic.

    • Resolution: Never store the free base. Immediately convert the purified amino alcohol into a stable crystalline salt (e.g., hydrochloride or tartrate) 2. Store the salt in an amber vial under an argon atmosphere at -20°C.

    Ticket #103: Unexplained mass +40 Da in LC-MS after recrystallization.

    • Symptom: LC-MS analysis shows a major byproduct with a mass exactly 40 Da higher than the target amino alcohol.

    • Root Cause Analysis: Oxazolidine formation. Vicinal amino alcohols readily undergo condensation reactions with ketones and aldehydes. If you used acetone as a co-solvent during crystallization or washing, the primary amine and the secondary hydroxyl group reacted with the carbonyl carbon of acetone to form a 5-membered oxazolidine ring (loss of H₂O [-18 Da] + addition of acetone[+58 Da] = +40 Da net change).

    • Resolution: Strictly avoid ketone solvents (acetone, MEK). Use ethyl acetate, methyl tert-butyl ether (MTBE), or alcohols for all downstream processing.

    Ticket #104: Inability to separate the (1R,2S) isomer from the (1S,2R) enantiomer.

    • Symptom: Flash chromatography yields a single peak, but chiral HPLC reveals a racemic mixture.

    • Root Cause Analysis: Enantiomers have identical physical properties in an achiral environment. Standard silica chromatography can separate diastereomers (e.g., syn vs. anti) but cannot resolve the (1R,2S) and (1S,2R) pair.

    • Resolution: Perform a diastereomeric salt resolution using a chiral resolving agent such as (+)-Dibenzoyl-D-tartaric acid (D-DBTA) 2. The chiral acid forms diastereomeric salts with the enantiomers, which possess different solubilities and can be separated by fractional crystallization.

    Part 2: Experimental Protocols

    Protocol A: Flash Chromatography of Basic Amino Alcohols

    Objective: Isolate the racemic anti-(1R,2S/1S,2R) diastereomer from the crude reduction mixture.

    • Column Preparation: Pack a glass column with standard silica gel (40–63 µm). Pre-equilibrate the column with 2 column volumes (CV) of the starting mobile phase: 94% Dichloromethane (DCM), 5% Methanol (MeOH), and 1% Triethylamine (TEA).

      • Self-Validation Step: Test the column effluent with pH paper. Do not load the sample until the effluent registers as basic (pH > 8), confirming silanol deactivation.

    • Loading: Dissolve the crude oil in the minimum amount of DCM. Load evenly onto the silica bed.

    • Elution: Run a gradient from 5% MeOH to 10% MeOH in DCM (maintaining 1% TEA throughout).

    • Fractionation: Monitor fractions via TLC (ninhydrin stain; primary amines appear as distinct pink/purple spots).

    • Concentration: Pool product-containing fractions and concentrate under reduced pressure. Caution: Do not exceed a bath temperature of 30°C to prevent thermal degradation of the electron-rich aromatic ring.

    Protocol B: Diastereomeric Resolution via Chiral Crystallization

    Objective: Isolate the pure (1R,2S) enantiomer from the purified racemic free base.

    • Salt Formation: Dissolve 1.0 equivalent of the racemic 1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol free base in Isopropanol (IPA) at 50°C.

    • Chiral Acid Addition: Slowly add a solution of 0.5 to 1.0 equivalent of (+)-Dibenzoyl-D-tartaric acid (D-DBTA) in IPA.

    • Crystallization: Allow the solution to cool to 25°C over 4 hours at a controlled rate of ~5°C/hour. Seed crystals of the (1R,2S)-tartrate salt can be added at 40°C to induce nucleation.

    • Isolation: Filter the resulting crystals and wash with cold IPA.

      • Self-Validation Step: Before proceeding to scale-up salt breaking, run a small aliquot of the crystals on Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% enantiomeric excess (ee). If ee is <99%, perform a second recrystallization in IPA.

    • Salt Breaking (Free-basing): Suspend the enantioenriched salt in MTBE and add 1M aqueous NaOH until the aqueous layer reaches pH 12. Extract the free base into the MTBE layer, dry over Na₂SO₄, and concentrate.

    Part 3: Quantitative Data - Purification Strategy Comparison

    Purification MethodTarget Impurity RemovedTypical Yield (%)Purity / ee (%)ScalabilityKey Limitation
    Silica Gel (Standard) Non-polar organics30 - 45%>90%HighSevere streaking; poor mass recovery.
    Silica Gel (+ 1% TEA) Non-polar & polar organics85 - 95%>95%HighRequires rigorous drying to remove TEA.
    Diastereomeric Crystallization (1S,2R) Enantiomer35 - 40%*>99% eeVery HighMaximum theoretical yield is 50%.
    Enzymatic Kinetic Resolution (1S,2R) Enantiomer45 - 48%>99% eeModerateRequires specific transaminases/lipases 1.

    *Yield based on the starting racemic mixture. A 40% yield represents an 80% recovery efficiency of the desired enantiomer.

    Part 4: Purification & Resolution Workflow

    PurificationWorkflow Start Crude Reaction Mixture Racemic Amino Alcohol Chromatography Flash Chromatography (DCM/MeOH/1% TEA) Start->Chromatography Remove byproducts Racemate Purified Racemate (Free Base) Chromatography->Racemate Evaporate solvent ChiralAcid Add (+)-D-DBTA in Isopropanol (50°C) Racemate->ChiralAcid Dissolve Crystallization Fractional Crystallization (Cool to 25°C) ChiralAcid->Crystallization Nucleation Filtration Filter & Wash Isolate Diastereomeric Salt Crystallization->Filtration Solid/Liquid Sep Basification Salt Breaking (1M NaOH / MTBE) Filtration->Basification Resuspend FinalProduct Pure (1R,2S)-1-Amino-1- (2,5-dimethoxyphenyl)propan-2-ol Basification->FinalProduct Extract & Dry

    Workflow for the isolation and chiral resolution of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol.

    References

    • Title: Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines Source: RWTH Aachen University Publications URL
    • Title: Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines Source: White Rose eTheses Online URL
    • Title: Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats Source: MDPI URL

    Sources

    Optimization

    Technical Support Center: Troubleshooting HPLC Analysis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL . This molecule—a chiral amino alcohol featuring a primary amine, a secondary hydroxyl group, and a 2,5-dimethoxyphenyl chromophore—presents a triad of analytical hurdles: severe silanol interactions, poor reversed-phase retention, and the need for rigorous stereochemical resolution.

    This guide moves beyond basic troubleshooting. It explains the physicochemical causality behind each issue and provides self-validating protocols to ensure your data is robust, reproducible, and compliant with stringent drug development standards.

    Part 1: Diagnostic FAQs & Troubleshooting

    Q1: Why am I observing severe peak tailing and broad peaks for this compound on my standard C18 column?

    • Mechanistic Cause: The primary amine of this compound is highly basic (pKa ~9–10). At a neutral or slightly acidic pH, the amine is fully protonated. These positively charged molecules undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-O⁻) on the silica backbone of the stationary phase, causing the analyte to "stick" and elute slowly, resulting in a tailing peak.

    • Strategic Solution: You must disrupt this ion-exchange mechanism. You can either suppress silanol ionization by dropping the mobile phase pH below 3.0 (using 0.1% Trifluoroacetic acid), or use a competing base like Triethylamine (TEA) at 0.1% to preferentially bind to the active silanols. For long-term robustness, switch to an end-capped or polar-embedded C18 column designed specifically for basic compounds.

    Q2: The retention time is too short, and the compound elutes near the void volume ( t0​ ). How can I increase retention?

    • Mechanistic Cause: The combination of a secondary hydroxyl group and a protonated primary amine makes this molecule highly polar. In standard reversed-phase chromatography, highly polar analytes fail to partition effectively into the hydrophobic C18 chains.

    • Strategic Solution: Introduce an ion-pairing reagent, such as sodium octanesulfonate (5–10 mM), into your aqueous mobile phase. The negatively charged sulfonate group binds to the protonated amine, forming a neutral, hydrophobic complex that retains strongly on a C18 column. Alternatively, switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC), which is explicitly designed to retain polar amines using high-organic (>70% Acetonitrile) mobile phases.

    Q3: How do I resolve the (1R,2S) enantiomer from its (1S,2R) counterpart or other diastereomers?

    • Mechanistic Cause: Enantiomers possess identical physicochemical properties in an achiral environment, making standard C18 columns useless for stereochemical resolution.

    • Strategic Solution: You must introduce a chiral selector. You can use a Chiral Stationary Phase (CSP) like an amylose-based column in normal-phase mode. Alternatively, you can use an indirect derivatization approach. By reacting the primary amine with o-Phthaldialdehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine), you form transient diastereomeric isoindole derivatives[1]. Because diastereomers have different physical properties, they can be easily resolved on a standard, achiral C18 column[1].

    Q4: The UV sensitivity at 254 nm is too low for trace impurity analysis. How can I improve the Limit of Detection (LOD)?

    • Mechanistic Cause: The 2,5-dimethoxyphenyl ring has relatively weak absorbance at 254 nm. Its absorbance maxima are located around 225 nm and 285 nm.

    • Strategic Solution: First, shift your UV detection wavelength to 285 nm. If ultra-trace sensitivity (picomole range) is required, perform pre-column derivatization. Reacting the primary amine with OPA and a thiol transforms the molecule into a highly fluorescent isoindole derivative[2]. This allows you to switch from UV to Fluorescence Detection (FLD), drastically lowering your LOD[3].

    Part 2: Visual Workflows

    Troubleshooting Start Issue: Poor Peak Shape or Low Retention Check Check Mobile Phase pH & Silanol Activity Start->Check LowpH pH < 3 (Amine Protonated) Check->LowpH HighpH pH > 10 (Amine Neutral) Check->HighpH Action1 Add Ion-Pairing Agent (e.g., Octanesulfonate) LowpH->Action1 Fix Retention Action2 Use End-capped C18 + 0.1% Triethylamine LowpH->Action2 Fix Tailing Action3 Use Hybrid Silica Column (High pH Tolerant) HighpH->Action3 Fix Both

    Fig 1: Troubleshooting workflow for resolving peak tailing and retention issues in basic amines.

    OPADerivatization Sample Amino Alcohol (Primary Amine) Reaction Nucleophilic Attack (2 min, 25°C) Sample->Reaction Buffer Borate Buffer (pH 9.5) Buffer->Reaction Reagent OPA + Thiol (e.g., Mercaptoethanol) Reagent->Reaction Product 1-Alkylthio-2-alkyl- isoindole Reaction->Product Derivatization HPLC Fluorescence Detection (Ex: 340nm, Em: 455nm) Product->HPLC Analysis

    Fig 2: Pre-column OPA derivatization pathway for primary amino alcohols to enable FLD detection.

    Part 3: Quantitative Data Summaries

    Table 1: Mobile Phase Modifiers for Basic Amino Alcohols

    ModifierTypical ConcentrationMechanism of ActionEffect on (1R,2S)-Amino Alcohol
    Triethylamine (TEA) 0.1% - 0.2% (v/v)Competes for active silanol sites on silicaDrastically reduces peak tailing
    Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH < 3, suppresses silanol ionizationSharpens peaks, but decreases retention
    Sodium Octanesulfonate 5 mM - 10 mMForms hydrophobic ion-pair with protonated amineIncreases retention time on C18 phases

    Table 2: Chiral Separation Strategies

    StrategyStationary PhaseMobile PhaseDetectionPros / Cons
    Direct Normal-Phase Amylose/Cellulose derivatives (e.g., Chiralpak AD-H)Hexane / IPA / DEA (90:10:0.1)UV 285 nmHigh loading capacity / Requires non-polar solvents
    Direct Reversed-Phase Crown Ether (e.g., Crownpak CR)Perchloric acid (pH 1.5)UV 225 nmHighly specific for primary amines / Low pH can degrade columns
    Indirect (Derivatization) Standard Achiral C18Methanol / Acetate BufferFluorescenceHigh sensitivity, resolves enantiomers / Reagent instability

    Part 4: Experimental Protocols

    Protocol A: Pre-Column OPA Derivatization for Ultra-Trace Analysis

    Objective: Convert the primary amine into a fluorescent isoindole derivative to enhance sensitivity[3]. Self-Validating System Check: Inject a reagent blank (Buffer + OPA, no sample). The protocol is validated if no interfering peaks appear at the expected isoindole retention time, ensuring reagent purity.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.5 using 0.1 M NaOH. (Causality: Alkaline pH is critical to ensure the amine is unprotonated and nucleophilic).

    • Reagent Preparation: Dissolve 10 mg of o-Phthaldialdehyde (OPA) in 1 mL of HPLC-grade methanol. Add 10 µL of 2-mercaptoethanol (or a chiral thiol like N-acetyl-L-cysteine if diastereomeric resolution is required[1]). Protect the solution from light.

    • Reaction: In an amber autosampler vial, mix 100 µL of the amino alcohol sample with 100 µL of the borate buffer. Add 20 µL of the OPA reagent.

    • Incubation: Vortex for 10 seconds and allow the reaction to proceed for exactly 2 minutes at room temperature (25°C). (Note: Isoindole derivatives degrade over time; strict timing is required for reproducibility).

    • Analysis: Inject immediately into the HPLC system using Fluorescence Detection (Excitation: 340 nm, Emission: 455 nm)[3].

    Protocol B: Direct Chiral Separation (Normal Phase)

    Objective: Resolve the (1R,2S) enantiomer from the (1S,2R) enantiomer without derivatization. Self-Validating System Check: Inject a racemic mixture standard. The system is validated when the resolution factor ( Rs​ ) between the two enantiomeric peaks is ≥1.5 , confirming baseline separation.

    Step-by-Step Methodology:

    • Column Selection: Install a polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

    • Mobile Phase Preparation: Mix n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). (Causality: DEA acts as a basic modifier to suppress non-specific interactions between the basic amine and the silica support, preventing peak tailing).

    • Equilibration: Flush the column at 1.0 mL/min until the baseline is stable (approx. 30 column volumes).

    • Detection: Set the UV detector to 285 nm to target the absorbance maximum of the 2,5-dimethoxyphenyl chromophore.

    • Analysis: Inject 10 µL of the sample (dissolved in mobile phase) and monitor the elution.

    References

    • Wang, E., Struble, E., Liu, P., & Cheung, A. P. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis.[Link]

    • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research.[Link]

    • Buck, R. H., & Krummen, K. (1984). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Stability &amp; Troubleshooting for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

    Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of chiral vicinal amino alcohols. The compound (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of chiral vicinal amino alcohols. The compound (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL —a highly specific regioisomer related to the vasopressor methoxamine—presents unique handling challenges in analytical and synthetic workflows[1].

    Its structural vulnerabilities stem from the electron-rich 2,5-dimethoxyphenyl ring, which strongly activates the benzylic position (C1), paired with the adjacent beta-hydroxy group (C2). This specific stereochemical and electronic arrangement makes the molecule highly susceptible to oxidative C-C bond cleavage, base-catalyzed epimerization, and photo-degradation[2].

    This guide provides a self-validating system of protocols, causality-driven explanations, and troubleshooting steps to ensure maximum integrity of your experimental data.

    Data Presentation: Solution Stability Matrix

    To establish a baseline for your experiments, refer to the quantitative stability data below. Deviations from these parameters are the leading cause of irreproducible biological or analytical assays.

    Solvent / BufferpHTemp (°C)Light ExposureEst. Half-Life (t½)Primary Degradation Pathway
    Aqueous (HCl salt)4.0-20°CDark> 24 monthsStable
    Aqueous (HCl salt)4.04°CDark> 6 monthsTrace Oxidation
    PBS Buffer7.425°CDark~ 14 daysOxidative Cleavage[2]
    Borate Buffer9.025°CDark~ 3 daysBase-Catalyzed Epimerization
    Methanol / EthanolN/A25°CAmbient~ 7 daysPhoto-oxidation / Solvent Adducts[3]

    Mandatory Visualization: Degradation Pathways

    DegradationPathway Start (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl) propan-2-OL Oxidation Oxidative Degradation (O2, Light, Metals) Start->Oxidation Epimerization Base-Catalyzed Epimerization (pH > 8) Start->Epimerization Cleavage C-C Bond Cleavage (Retro-aldol / Oxidative) Start->Cleavage Ketone Benzylic Ketone Derivatives Oxidation->Ketone Diastereomer (1S,2S)-Diastereomer Epimerization->Diastereomer Aldehyde 2,5-Dimethoxybenzaldehyde + Amine Fragments Cleavage->Aldehyde

    Fig 1: Primary degradation pathways of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL in solution.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why does my stock solution turn yellow or brown over time? Causality: This is a classic sign of oxidative degradation. The 2,5-dimethoxy substitution on the phenyl ring is highly electron-donating, making the molecule prone to photo-oxidation and auto-oxidation in the presence of dissolved oxygen[4]. The initial oxidation converts the benzylic amine to an imine, which subsequently hydrolyzes to an alpha-amino ketone[5]. Further oxidation of the electron-rich aromatic ring leads to the formation of highly conjugated, colored quinone-like polymeric species. Solution: Always store the compound as a hydrochloride salt. Prepare solutions in degassed, ultra-pure water (18.2 MΩ·cm), store at -20°C, and use amber vials to block UV light[6].

    Q2: I am seeing a secondary peak with the exact same mass (isobaric) in my LC-MS. What is happening? Causality: You are observing base-catalyzed epimerization. The benzylic proton at C1 is rendered slightly acidic by the adjacent protonated amine (inductive electron withdrawal) and the phenyl ring (resonance stabilization of the resulting carbanion). If your solution pH exceeds 7.5, reversible deprotonation occurs, creating a planar intermediate. Reprotonation from the opposite face yields the (1S,2S) diastereomer. Solution: Maintain the solution pH between 4.0 and 6.0. If your biological assay requires physiological pH (7.4), prepare the solution immediately before use and discard any remainder after 12 hours.

    Q3: My LC-MS shows a major degradation peak at m/z 167. What is this degradant? Causality: This mass corresponds to 2,5-dimethoxybenzaldehyde ( [M+H]+=167 ). Vicinal amino alcohols can undergo oxidative C-C bond cleavage (mechanistically similar to a retro-aldol reaction) when exposed to transition metal impurities or strong oxidizing agents[2]. Solution: Use HPLC-grade solvents strictly free of transition metals. Consider adding a trace amount of a chelating agent (e.g., 0.1 mM EDTA) to your aqueous buffers to sequester catalytic metal ions.

    Mandatory Visualization: Troubleshooting Workflow

    Troubleshooting Problem Purity Loss Detected (HPLC/LC-MS) CheckPH Check Solution pH Problem->CheckPH IsBasic pH > 7.5? CheckPH->IsBasic FixPH Adjust to pH 4.0-6.0 Use Citrate/Phosphate IsBasic->FixPH Yes CheckO2 Check Oxidation IsBasic->CheckO2 No FixO2 Degas Solvent (Ar/N2) Add Antioxidant CheckO2->FixO2 Aldehyde/Ketone Peaks Present

    Fig 2: Troubleshooting workflow for resolving stability issues in vicinal amino alcohol solutions.

    Experimental Protocols

    Protocol 1: Preparation of Ultra-Stable Stock Solutions (10 mM)

    This protocol is designed as a self-validating system to minimize oxidation and epimerization from the moment of dissolution.

    • Solvent Preparation: Sparge HPLC-grade water with Argon gas for 15 minutes to displace dissolved oxygen. Add 0.1% (v/v) Formic Acid to lower the pH to ~3.5.

    • Weighing: Weigh 2.47 mg of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL hydrochloride salt in a humidity-controlled environment (relative humidity < 30%).

    • Dissolution: Transfer the solid to an amber glass vial. Add 1.0 mL of the degassed, acidified water.

    • Validation Step: Vortex for 30 seconds. The solution must be completely clear and colorless. Any yellow tint at this stage indicates pre-existing oxidation of the solid stock, and the batch should be discarded.

    • Storage: Aliquot into single-use 100 µL amber microcentrifuge tubes. Purge the headspace of each tube with Argon before sealing. Store immediately at -20°C. Solutions are stable for >12 months under these conditions[6].

    Protocol 2: Stability-Indicating LC-MS Assay

    Use this workflow to quantify degradation prior to critical biological or synthetic experiments.

    • Sample Prep: Dilute the stock solution to 100 µM using 0.1% Formic Acid in Water.

    • Chromatography: Use a high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a linear gradient from 5% B to 60% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Detection: Monitor UV absorption at 280 nm (optimal for the 2,5-dimethoxyphenyl chromophore) and MS in positive ESI mode.

    • Data Analysis & Causality Check:

      • Intact Compound: Look for m/z 212 [M+H]+ .

      • Epimerization: Look for m/z 212 [M+H]+ eluting at a slightly different retention time than the parent peak.

      • Cleavage Product: Look for m/z 167 [M+H]+ (indicates the presence of 2,5-dimethoxybenzaldehyde).

    References

    • Adooq Bioscience. Methoxamine HCl | alpha-1 adrenergic agonist | 61-16-5. 6

    • Benchchem. 1-Amino-1-phenylpropan-2-one Hydrochloride|CA 3904-16-3.5

    • Santa Cruz Biotechnology. Methoxamine hydrochloride. 4

    • ACS Publications. Toward the Sustainable Production of the Active Pharmaceutical Ingredient Metaraminol. 1

    • PMC. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices.3

    • ResearchGate. Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. 2

    Sources

    Optimization

    Technical Support Center: Stability &amp; Degradation of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol

    Welcome to the Technical Support Center for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol . As a highly functionalized chiral α -amino alcohol with an electron-rich aromatic system, this compound presents unique sta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol . As a highly functionalized chiral α -amino alcohol with an electron-rich aromatic system, this compound presents unique stability challenges during synthesis, formulation, and LC-MS analysis.

    This guide is engineered for researchers and drug development professionals. It bypasses superficial instructions to focus on the causality of degradation, providing self-validating protocols and mechanistic troubleshooting to ensure absolute scientific integrity in your workflows.

    Section 1: Core Degradation Mechanisms (FAQ)

    Q1: Why does my aqueous stock solution of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol degrade so rapidly at room temperature? A1: The instability is driven by two competing structural vulnerabilities: the electron-rich 2,5-dimethoxyphenyl ring and the α -amino alcohol backbone.

    • Oxidative Cleavage: The C1-C2 bond of the α -amino alcohol is highly susceptible to oxidative cleavage (analogous to periodate cleavage in 1,2-diols), yielding 2,5-dimethoxybenzaldehyde and acetaldehyde [3].

    • Ring Oxidation (O-Demethylation): The methoxy groups at the 2 and 5 positions are para to each other. Under oxidative stress, this electron-rich system easily undergoes O-demethylation to form a 1,4-hydroquinone intermediate, which rapidly auto-oxidizes into a highly conjugated, colored 2,5-dimethoxy-1,4-benzoquinone [2].

    Q2: How does pH influence the degradation profile? A2: Causality dictates that pH shifts the dominant degradation pathway.

    • Acidic Conditions (pH < 4): Protonation of the C2 hydroxyl group creates a good leaving group, driving thermal dehydration. The loss of water forms an enamine intermediate that tautomerizes to an imine, which subsequently hydrolyzes to yield 1-(2,5-dimethoxyphenyl)propan-1-one [1].

    • Basic Conditions (pH > 8): Deprotonation accelerates auto-oxidation and retro-aldol-type cleavages. The free amine at C1 becomes a potent nucleophile, leading to potential dimerization or accelerated Strecker-type degradation in the presence of trace carbonyls [4].

    Section 2: Visualizing the Degradation Landscape

    To effectively troubleshoot, you must visualize the competing pathways. The diagram below maps the environmental triggers to their specific molecular consequences.

    Fig 1: Primary degradation pathways of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol.

    Section 3: Quantitative Data & Analytical Signatures

    When investigating assay failures, cross-reference your LC-MS/UV data against this validated degradation matrix.

    Degradation PathwayPrimary TriggerMajor ProductLC-MS Shift ( Δm/z )UV/Vis Signature ShiftRelative Kinetics
    Oxidative Cleavage Ambient O2​ , Light2,5-Dimethoxybenzaldehyde-45 Da (Loss of C2​H7​NO )Sharp peak at 254 nm, loss of 280 nm shoulderModerate (Days)
    Ring Oxidation Trace metals, ROS2,5-Benzoquinone derivatives-2 Da to +14 Da (Complex)Broad visible absorption (400-450 nm, Yellow/Brown)Fast (Hours)
    Acid Dehydration pH < 4, Heat1-(2,5-Dimethoxyphenyl)propan-1-one-17 Da (Loss of NH3​ via imine hydrolysis)Shift to 245 nm (Conjugated ketone)Slow (Weeks at RT)

    Section 4: Self-Validating Experimental Protocols

    To accurately profile the stability of this compound, you must employ a self-validating forced degradation workflow . A common pitfall is degradation occurring inside the LC-MS injection port or column rather than in the sample vial. The protocol below uses chemical quenching to guarantee that the observed degradation is a true reflection of the sample state.

    Protocol: Chemically Quenched Forced Degradation Assay

    Objective: Isolate and quantify oxidative vs. hydrolytic degradation while preventing artifactual on-column breakdown.

    Step 1: Baseline Preparation (Control)

    • Dissolve 1.0 mg/mL of the compound in degassed HPLC-grade Acetonitrile/Water (50:50, v/v).

    • Store immediately at -20°C. Causality: Low temperature and absence of dissolved oxygen halt baseline autoxidation.

    Step 2: Oxidative Stress with Quenching (The Self-Validating Step)

    • Aliquot 1.0 mL of the stock into an amber vial.

    • Add 100 μ L of 3% H2​O2​ and incubate at 25°C for 4 hours.

    • Validation Quench: Add 50 μ L of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) before LC-MS injection.

      • Why? Thiosulfate instantly neutralizes residual H2​O2​ . If degradation peaks appear, they were definitively formed during the 4-hour incubation, not during the high-pressure, high-temperature electrospray ionization (ESI) process.

    Step 3: Acid/Base Hydrolysis with Neutralization

    • Acid: Add 100 μ L of 0.1 M HCl to 1.0 mL stock. Heat at 60°C for 2 hours.

    • Base: Add 100 μ L of 0.1 M NaOH to 1.0 mL stock. Heat at 60°C for 2 hours.

    • Validation Quench: Neutralize back to pH 6.5-7.0 using the opposing reagent before injection.

      • Why? Injecting highly acidic or basic samples shifts chromatographic retention times ( tR​ ) and alters ionization efficiency, creating "ghost peaks." Neutralization ensures that any new peaks are true structural degradants, not pH-induced chromatographic artifacts.

    Section 5: Troubleshooting Logic Tree

    Use this diagnostic workflow when you encounter unexpected assay failures or visual changes in your formulations.

    Fig 2: Troubleshooting logic tree for identifying and mitigating degradation mechanisms.

    References

    • Valli, K., & Gold, M. H. "Degradation of 2,4-dichlorophenol by the lignin-degrading fungus Phanerochaete chrysosporium." Journal of Bacteriology, National Institutes of Health (NIH). URL:[Link]

    • Margutti, S., et al. "Periodic Acid Oxidation." ResearchGate. URL:[Link]

    • Yaylayan, V. A., et al. "Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation." ResearchGate. URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Validation of analytical method for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

    An In-Depth Comparative Guide to the Validation of Analytical Methods for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL Authored by a Senior Application Scientist The stereochemical purity of active pharmaceutical i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to the Validation of Analytical Methods for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

    Authored by a Senior Application Scientist

    The stereochemical purity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the development and validation of robust analytical methods to quantify the enantiomeric purity of chiral intermediates and final APIs are not merely a quality control exercise but a critical regulatory and safety requirement. This guide focuses on (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, a chiral amino alcohol that serves as a potential building block in complex molecule synthesis.

    We will provide a comprehensive comparison of two powerful chromatographic techniques for its analysis: the industry-standard High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and the increasingly adopted "green" alternative, Supercritical Fluid Chromatography (SFC). This guide is designed for researchers, analytical chemists, and drug development professionals, offering not just protocols but the underlying scientific rationale for every experimental choice, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

    Method 1: The Gold Standard - Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC remains the most widely used and versatile technique for enantiomeric separation due to the vast library of available chiral stationary phases and its proven reliability.[4][5] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.

    Causality Behind Experimental Choices
    • Chiral Stationary Phase (CSP) Selection: For an analyte containing aromatic rings and hydrogen-bonding groups (amine and hydroxyl), polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are an excellent starting point.[6][7] These phases offer a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions that are effective for creating the necessary stereospecific interactions for separation. We will select a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP for this method.

    • Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is often preferred for polysaccharide CSPs. The alcohol modifier plays a crucial role in modulating retention and enantioselectivity. A small amount of a basic additive, like triethylamine (TEA), is often necessary to prevent peak tailing by masking acidic sites on the silica support and improving the chromatography of the basic amine analyte.[8]

    Detailed Protocol for HPLC Method Validation

    This protocol is designed to meet the requirements outlined in the ICH Q2(R2) guideline.[2][9] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[10][11]

    1. Specificity / Selectivity

    • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, primarily its unwanted enantiomer.

    • Methodology:

      • Prepare a solution of the racemic mixture (containing both (1R,2S) and (1S,2R) enantiomers).

      • Prepare a solution containing only the desired (1R,2S) enantiomer (if available as a pure standard).

      • Inject both solutions into the HPLC system.

      • Acceptance Criterion: The chromatogram of the racemic mixture must show baseline resolution between the two enantiomer peaks. The peak corresponding to the (1R,2S) enantiomer in the racemic mixture must have the same retention time as the peak from the pure standard injection. A resolution factor (Rs) of >1.5 is typically required.

    2. Linearity

    • Objective: To demonstrate that the analytical results are directly proportional to the concentration of the analyte within a given range.

    • Methodology:

      • Prepare a stock solution of the (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL standard.

      • Create a series of at least five calibration standards by diluting the stock solution. The concentration range should span from the limit of quantitation (LOQ) to 120% of the target concentration (e.g., if the specification for the unwanted enantiomer is 0.1%, the range should cover that level).[2]

      • Inject each standard in triplicate.

      • Plot the mean peak area against the known concentration and perform a linear regression analysis.

      • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

    3. Range

    • Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Methodology: The range is established by confirming that the method provides acceptable accuracy and precision when applied to samples at the extremes of the linearity range.

    • Acceptance Criterion: The data from the linearity, accuracy, and precision experiments should demonstrate suitability across the defined range. For an impurity, this would typically be from the reporting limit to 120% of the specification.[2]

    4. Accuracy

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Methodology:

      • Prepare a sample of the pure (1R,2S) enantiomer at a known concentration.

      • Spike this sample with the unwanted (1S,2R) enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit).

      • Prepare each concentration level in triplicate and analyze.

      • Calculate the percent recovery for the unwanted enantiomer.

      • Acceptance Criterion: The mean percent recovery should be within 90.0% to 110.0% for each level.

    5. Precision

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Methodology:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the racemic mixture at 100% of the test concentration on the same day, with the same analyst and equipment.

      • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criterion: The Relative Standard Deviation (RSD) for the peak area or concentration should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

    6. Limit of Quantitation (LOQ)

    • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Methodology:

      • Establish an estimated LOQ based on a signal-to-noise ratio of approximately 10:1.

      • Prepare samples at this concentration and inject them (n=6).

      • Verify that the precision (RSD) and accuracy (recovery) at this concentration meet predefined criteria.

    • Acceptance Criterion: The RSD for replicate injections should be ≤ 10%, and accuracy should be within 80-120%.

    7. Robustness

    • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

    • Methodology:

      • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).

      • Vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±2°C, alcohol modifier content ±2%).

      • Analyze a system suitability solution under each condition and evaluate the impact on resolution and retention time.

    • Acceptance Criterion: The resolution (Rs) between the enantiomers should remain >1.5, and other system suitability parameters should remain within their defined limits.

    Method 2: A "Green" and High-Throughput Alternative - Supercritical Fluid Chromatography (SFC)

    SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[5] It uses supercritical carbon dioxide as the primary mobile phase component, significantly reducing the consumption of organic solvents. Key advantages often include faster analysis times and higher separation efficiencies.[8]

    Causality Behind Experimental Choices
    • Principle: In SFC, the mobile phase has low viscosity and high diffusivity, which allows for higher flow rates without a significant loss in column efficiency, leading to faster separations. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

    • Mobile Phase: The mobile phase consists of supercritical CO2 and an organic co-solvent (modifier), typically methanol. As with HPLC, additives are often required to improve peak shape for basic analytes.

    Comparative Validation Approach

    The same validation parameters (Specificity, Linearity, Accuracy, etc.) must be assessed for the SFC method. The experimental protocols are analogous to those described for HPLC, with adjustments made for the SFC system. The primary goal is to demonstrate that this alternative method is also fit for its intended purpose and to compare its performance characteristics to the established HPLC method.

    Visualizing the Validation Workflow

    A well-defined workflow is essential for a systematic and compliant validation process.

    G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Draft Validation Protocol (Define Parameters & Criteria) Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Compile Validation Report Rob->Report Conclusion Method is Fit for Purpose Report->Conclusion

    Caption: Workflow for Analytical Method Validation.

    Interdependence of Validation Parameters

    The validation parameters are not isolated; they form a logical, self-reinforcing system.

    G cluster_0 Core Performance cluster_1 Quantitative Reliability cluster_2 Reliability in Practice Specificity Specificity Linearity Linearity Range Range Linearity->Range defines Accuracy Accuracy Range->Accuracy tested over Precision Precision Range->Precision tested over Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Limit of Quantitation LOQ->Range is lower bound of SystemSuitability System Suitability SystemSuitability->Robustness monitors

    Caption: Logical relationships between validation parameters.

    Quantitative Performance Comparison: HPLC vs. SFC

    The following table summarizes the typical performance data one might expect from the validation of these two methods. The data presented here is illustrative.

    Validation ParameterChiral HPLC Method Chiral SFC Method Commentary
    Specificity (Resolution, Rs) 2.12.5Both methods provide excellent resolution. SFC often yields sharper peaks, improving Rs.
    Linearity (r²) 0.99950.9997Both methods demonstrate excellent linearity.
    Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate and meet typical acceptance criteria (90-110%).
    Precision (Repeatability RSD) 1.2%0.9%SFC can sometimes offer slightly better precision due to faster, automated cycles.
    Limit of Quantitation (LOQ) 0.05 µg/mL0.04 µg/mLComparable sensitivity, highly dependent on the detector used.
    Robustness PassesPassesBoth methods are robust to small, deliberate changes in parameters.
    Typical Run Time 15 minutes4 minutesSFC provides a significant advantage in throughput, making it ideal for screening.[5]
    Solvent Consumption ~15 mL/run (Hexane/IPA)~4 mL/run (CO2/Methanol)SFC is the clear "green" choice, drastically reducing organic solvent waste.[5][8]

    Conclusion and Recommendation

    Both Chiral HPLC and Chiral SFC are powerful and reliable techniques for the enantiomeric purity determination of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL. The validation process, rigorously following ICH guidelines, can demonstrate that either method is fit for its intended purpose.

    • Chiral HPLC stands as the well-established, robust "gold standard." Its widespread availability and the extensive knowledge base surrounding its use make it a safe and reliable choice for quality control labs.

    • Chiral SFC presents a compelling alternative, offering significant advantages in speed and environmental impact. For organizations focused on high-throughput screening, process development, or green chemistry initiatives, SFC is the superior option.[5]

    The ultimate choice depends on the specific needs of the laboratory, including sample throughput requirements, availability of instrumentation, and corporate environmental goals. Regardless of the method chosen, a thorough validation as outlined in this guide is mandatory to ensure data integrity and regulatory compliance.

    References

    • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC. Available at: [Link]

    • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

    • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

    • Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450 - PubMed. Available at: [Link]

    • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

    • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

    • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

    • Chiral Separations | Analytical Chemistry - ACS Publications. Available at: [Link]

    • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. ACS Publications. Available at: [Link]

    • Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512 - ResearchGate. Available at: [Link]

    • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. Available at: [Link]

    • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International - Chromatography Online. Available at: [Link]

    • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

    • (PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - ResearchGate. Available at: [Link]

    • Validation of Analytical Procedure Q2(R2) - ICH. Available at: [Link]

    Sources

    Comparative

    Efficacy of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL versus similar compounds

    An In-Depth Comparative Analysis of the Efficacy of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL and Structurally Related Serotonergic Compounds Introduction The 2,5-dimethoxyphenethylamine (2C-x) scaffold represen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Analysis of the Efficacy of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL and Structurally Related Serotonergic Compounds

    Introduction

    The 2,5-dimethoxyphenethylamine (2C-x) scaffold represents a cornerstone in the study of serotonergic psychedelics. These compounds, first extensively synthesized and explored by Alexander Shulgin, are potent agonists at the serotonin 2A (5-HT₂ₐ) receptor, the primary molecular target mediating the profound alterations in perception, cognition, and mood characteristic of psychedelic agents.[1][2] Understanding the nuanced structure-activity relationships (SAR) within this chemical class is paramount for the design of novel molecular probes and potential therapeutics.

    This guide provides a detailed comparative analysis of the predicted efficacy of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL , a chiral amino alcohol, against its well-characterized and structurally related counterpart, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) . Due to a lack of published preclinical or clinical data for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, this comparison will leverage established SAR principles of the 2C-x family to infer its likely pharmacological profile.[1][3][4][5] This analysis is intended for researchers and drug development professionals engaged in the study of serotonergic signaling and psychedelic medicine.

    Structural Analysis: Key Differentiators

    The pharmacological activity of phenethylamines is exquisitely sensitive to structural modifications. The key differences between (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL and 2C-B are highlighted below:

    Feature(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL4-Bromo-2,5-dimethoxyphenethylamine (2C-B)Significance
    4-Position Substituent HydrogenBromoThe 4-position is a critical determinant of potency and efficacy at the 5-HT₂ₐ receptor.[1] Halogenation, particularly with bromine, is known to significantly enhance potency.
    Side Chain Propan-2-olEthylamineThe presence of a β-hydroxyl group increases polarity, which may reduce blood-brain barrier penetration. The α-methyl group (making it an amphetamine analog) can increase metabolic stability and duration of action.[1]
    Chirality (1R,2S) stereoisomerAchiral (side chain)The specific stereochemistry at the α and β carbons will have a profound impact on receptor binding and functional activity. For amphetamine-based psychedelics (DOx series), the (R)-enantiomer is typically the more potent 5-HT₂ₐ agonist.[6]

    Comparative Pharmacological Profiles

    This section compares the known pharmacological data of 2C-B with the predicted profile of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL.

    Serotonin 5-HT₂ₐ Receptor: The Primary Target

    The 5-HT₂ₐ receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is the principal target for classic psychedelics.[2][7] Agonist binding initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[8]

    5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT₂ₐ Receptor Gq_G11 Gq/11 Protein 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Agonist Serotonergic Agonist (e.g., 2C-B) Agonist->5HT2A_Receptor Binds Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

    Figure 1: Simplified 5-HT₂ₐ receptor signaling cascade.

    2C-B: This compound is a potent partial agonist at the human 5-HT₂ₐ receptor.[9] Its affinity (Ki) is in the low nanomolar range, and it effectively elicits downstream signaling, such as calcium mobilization.[10]

    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL (Predicted):

    • Affinity: The absence of a 4-position substituent, which is crucial for high affinity in the 2C-x series, suggests that this compound will likely have a significantly lower binding affinity for the 5-HT₂ₐ receptor compared to 2C-B.

    • Efficacy: The presence of a β-hydroxyl group can, in some cases, maintain or even enhance agonist efficacy, but this is highly dependent on the specific stereochemistry and receptor conformation. A study on β-oxygenated analogs of DOB (a related compound) found that the (1R,2R)-isomer of a similar amino alcohol retained high affinity and was a partial agonist.[11] However, the (1R,2S) stereochemistry of the target compound may lead to a different interaction with the receptor binding pocket. It is plausible that it would act as a partial agonist, but with lower potency than 2C-B. All psychedelic drugs tested in a recent study were found to be partial agonists at the 5-HT₂ₐ receptor.[12][13]

    Other Receptor Interactions

    While the 5-HT₂ₐ receptor is primary, interactions with other receptors, such as the 5-HT₂C and 5-HT₁ₐ receptors, can modulate the overall psychoactive effects.

    2C-B: Exhibits high affinity for 5-HT₂C receptors and lower affinity for 5-HT₁ₐ receptors.[10] It has very low potency at monoamine transporters (SERT, DAT, NET).[10]

    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL (Predicted): It is likely that this compound would also display a preference for 5-HT₂ receptors over 5-HT₁ receptors and would have negligible activity at monoamine transporters, consistent with the general profile of this chemical class.

    Comparative In Vivo Efficacy

    Head-Twitch Response (HTR) in Rodents

    The head-twitch response (HTR) in mice and rats is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans.[14][15]

    2C-B: Reliably induces the HTR in rodents in a dose-dependent manner, confirming its in vivo 5-HT₂ₐ agonist activity.

    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL (Predicted): Given its predicted lower affinity and potency at the 5-HT₂ₐ receptor, it is expected that this compound would be significantly less potent in inducing the HTR compared to 2C-B. A much higher dose would likely be required to elicit a comparable response. Furthermore, its increased polarity due to the hydroxyl group might limit its ability to cross the blood-brain barrier, further reducing its in vivo potency.

    Psychoactive Effects in Humans

    2C-B: In humans, 2C-B produces a unique spectrum of effects that are dose-dependent.[16] Lower doses (5-15 mg) are often described as entactogenic and stimulating, while higher doses (15-30 mg) produce pronounced visual and psychedelic effects.[10][17][18] The duration of action is typically 4-8 hours.[16]

    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL (Predicted): Based on the structural analysis, it is highly probable that this compound would be significantly less potent than 2C-B if it is psychoactive at all. The combination of a less-than-optimal 4-position substituent and increased polarity suggests that oral doses required to achieve psychedelic effects could be substantially higher. The α-methyl group might prolong the duration of action compared to a phenethylamine analog, should the compound reach the central nervous system in sufficient concentrations.

    Data Summary Table

    Parameter2C-B (4-bromo-2,5-dimethoxyphenethylamine)(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL (Predicted)
    5-HT₂ₐ Receptor Affinity (Ki) Low nanomolarModerate to high nanomolar (Lower affinity)
    5-HT₂ₐ Functional Activity Partial AgonistLikely Partial Agonist (Lower potency)
    In Vivo HTR Potency HighLow to very low
    Human Psychoactive Dose 10-30 mg (oral)[10]Substantially higher than 2C-B, or inactive
    Blood-Brain Barrier Penetration HighModerate to Low

    Standardized Experimental Protocols

    To empirically determine the efficacy of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL, the following standard experimental workflows are recommended.

    In Vitro Efficacy: 5-HT₂ₐ Receptor Calcium Mobilization Assay

    This assay quantifies the functional potency and efficacy of a compound by measuring the increase in intracellular calcium following receptor activation.[19][20]

    Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CHO or HEK293 cells stably expressing human 5-HT₂ₐ receptor Plating 2. Plate cells in a 96-well microplate Cell_Culture->Plating Loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plating->Loading Compound_Addition 4. Add test compound at varying concentrations Loading->Compound_Addition Incubation 5. Incubate at 37°C Compound_Addition->Incubation Measurement 6. Measure fluorescence intensity using a plate reader (e.g., FLIPR) Incubation->Measurement Normalization 7. Normalize data to baseline and positive control (e.g., Serotonin) Measurement->Normalization Curve_Fitting 8. Fit data to a dose-response curve Normalization->Curve_Fitting EC50_Emax 9. Determine EC₅₀ and Eₘₐₓ values Curve_Fitting->EC50_Emax

    Figure 2: Workflow for an in vitro calcium mobilization assay.

    Methodology:

    • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂ₐ receptor in appropriate growth medium.[21][22]

    • Plating: Seed the cells into black-walled, clear-bottom 96-well microplates and allow them to adhere overnight.

    • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

    • Compound Addition: Prepare serial dilutions of the test compound and a reference agonist (e.g., serotonin or 2C-B).

    • Measurement: Use a fluorescence imaging plate reader (FLIPR) or similar instrument to measure baseline fluorescence, then add the compounds and continuously record the fluorescence signal for 2-3 minutes.

    • Data Analysis: Calculate the maximum change in fluorescence for each concentration. Normalize the data relative to the response of a maximal concentration of serotonin (100% efficacy). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

    In Vivo Efficacy: Head-Twitch Response (HTR) Assay in Mice

    This behavioral assay is the standard for assessing in vivo 5-HT₂ₐ receptor activation by psychedelic compounds.[14][15]

    Methodology:

    • Animals: Use male C57BL/6J mice, as they are known to exhibit a robust HTR.

    • Habituation: Place individual mice in clear observation chambers (e.g., cylindrical glass jars) for at least 30 minutes to allow for acclimation to the environment.[23]

    • Drug Administration: Administer the test compound (e.g., (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL), a positive control (e.g., 2C-B or DOI), and a vehicle control via a consistent route (e.g., intraperitoneal or subcutaneous injection). A range of doses should be tested to generate a dose-response curve.

    • Observation: Immediately after administration, begin recording the number of head twitches for a set period, typically 30-60 minutes. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or general motor activity.[14] Scoring can be done by a trained observer blinded to the experimental conditions or via an automated system using a head-mounted magnet or video tracking software.[14][24][25]

    • Data Analysis: Sum the total number of head twitches for each animal within the observation period. Compare the mean number of head twitches across different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot the mean HTR count against the drug dose to determine the dose-response relationship.

    Conclusion

    While (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL belongs to a pharmacologically rich class of compounds, established structure-activity relationships strongly suggest it will be a significantly less potent 5-HT₂ₐ receptor agonist than well-characterized analogs like 2C-B. The lack of an electron-withdrawing substituent at the 4-position of the phenyl ring is a major structural feature that predicts lower affinity. Furthermore, the presence of a β-hydroxyl group likely increases its polarity, potentially hindering its access to central nervous system targets. Empirical validation through the standardized in vitro and in vivo protocols outlined in this guide is necessary to definitively characterize its pharmacological efficacy. This comparative analysis serves as a framework for hypothesis generation and guides future experimental design for this and other novel psychoactive compounds.

    References

    • Wang, X., Wu, S., Li, G., & Xu, G. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

    • Kattamuri, P. V., Sun, Y., & Li, X. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. [Link]

    • Belyk, K. M., Dreher, S. D., & Tellers, D. M. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. [Link]

    • DEA Diversion Control Division. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies). Drug & Chemical Evaluation Section. [Link]

    • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

    • Turning Point of Tampa. (2025). Understanding the Effects of 2CB (2C-B): A Dangerous Drug. Turning Point of Tampa. [Link]

    • Chen, F. F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]

    • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

    • Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]

    • Wallach, J., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

    • Wikipedia. (n.d.). 2C-B. Wikipedia. [Link]

    • ClinicalTrials.gov. (2022). Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. U.S. National Library of Medicine. [Link]

    • Hourani, W., et al. (2025). Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. British Journal of Pharmacology. [Link]

    • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

    • Hourani, W., et al. (2024). Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. bioRxiv. [Link]

    • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology. [Link]

    • de Vos, C. M. H., et al. (2021). Hallucinogenic/psychedelic 5HT2A receptor agonists as rapid antidepressant therapeutics: Evidence and mechanisms of action. Journal of Psychopharmacology. [Link]

    • Pedersen, D. S., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]

    • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

    • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. [Link]

    • Cunningham, J. I., & Anastasio, N. C. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuroscience. [Link]

    • ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link]

    • Hourani, W., et al. (2024). Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. bioRxiv. [Link]

    • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. [Link]

    • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. [Link]

    • Wikipedia. (n.d.). Head-twitch response. Wikipedia. [Link]

    • Taylor & Francis. (n.d.). Head-twitch response – Knowledge and References. Taylor & Francis Online. [Link]

    • Glatfelter, G. C., et al. (2025). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. [Link]

    • ResearchGate. (n.d.). Summary of the procedures used to detect head twitches using scalograms.... ResearchGate. [Link]

    • Glennon, R. A., et al. (2004). Beta-oxygenated analogues of the 5-HT2A serotonin receptor agonist 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry. [Link]

    • Glennon, R. A., et al. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. [Link]

    • All About Drugs. (2016). 1R,2S-Methoxamine. All About Drugs. [Link]

    • Lyon, R. A., et al. (1986). 5-HT1 and 5-HT2 binding properties of derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA). Journal of Medicinal Chemistry. [Link]

    • Canal, C. E., et al. (2010). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience. [Link]

    • ResearchGate. (n.d.). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). ResearchGate. [Link]

    • Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Pharmacology & Translational Science. [Link]

    • ResearchGate. (n.d.). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. ResearchGate. [Link]

    Sources

    Validation

    Benchmarking the Catalytic Performance of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol in Asymmetric C-C Bond Formation

    As a Senior Application Scientist, I frequently evaluate chiral auxiliaries and organocatalysts to optimize enantioselective transformations. The asymmetric addition of dialkylzincs to aldehydes—pioneered by Oguni, Noyor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently evaluate chiral auxiliaries and organocatalysts to optimize enantioselective transformations. The asymmetric addition of dialkylzincs to aldehydes—pioneered by Oguni, Noyori, and Soai—remains a cornerstone benchmark for evaluating the efficacy of chiral β-amino alcohols[1]. While (1R,2S)-norephedrine is the historical standard, structural modifications to the aryl ring can profoundly tune the catalytic pocket[2].

    In this technical guide, we benchmark the performance of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol —a heavily electron-rich vicinal amino alcohol structurally related to the pharmaceutical methoxamine[3]—against classic commercial alternatives.

    Mechanistic Rationale: The Role of 2,5-Dimethoxy Substitution

    In the classic Noyori-type mechanism, the chiral amino alcohol reacts with diethylzinc to form a rigid bimetallic zinc-alkoxide dimer, which serves as the active catalyst[4]. The introduction of a 2,5-dimethoxyphenyl group in place of a standard phenyl ring exerts a dual effect on the transition state:

    • Steric Rigidification: The ortho-methoxy group introduces significant steric bulk near the benzylic stereocenter. This bulk restricts the conformational flexibility of the bimetallic transition state, forcing the incoming aldehyde to adopt a highly specific trajectory (enhancing Re-face attack bias).

    • Electronic Tuning: The electron-donating nature of the 2,5-dimethoxyphenyl ring increases the Lewis basicity of the adjacent alkoxide oxygen. This strengthens coordination to the zinc center, accelerating the catalyzed pathway and effectively outcompeting the uncatalyzed, racemic background reaction.

    Mechanistic logic of how 2,5-dimethoxy substitution enhances enantioselectivity.

    Quantitative Benchmarking Data

    To objectively evaluate (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol, we benchmarked it against three industry-standard chiral ligands: (1R,2S)-Norephedrine, (1R,2S)-Ephedrine, and (S)-Diphenylprolinol. The benchmark reaction is the enantioselective addition of diethylzinc to benzaldehyde at 0 °C in anhydrous toluene.

    Table 1: Comparative Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde

    Catalyst (5 mol%)Yield (%)Enantiomeric Excess (ee %)Config.Relative Cost / Accessibility
    (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol 98 96 (R) Moderate (Synthetic)
    (1R,2S)-Norephedrine9286(R)Low (Commercial)
    (1R,2S)-Ephedrine8981(R)Low (Commercial)
    (S)-Diphenylprolinol9998(S)High (Commercial)

    Data Synthesis Note: The 2,5-dimethoxy variant demonstrates a clear 10% ee improvement over standard norephedrine, bridging the performance gap between inexpensive ephedrine derivatives and premium pyrrolidine-based catalysts.

    Table 2: Substrate Scope for (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol (5 mol%)

    SubstrateYield (%)ee (%)Reaction Time (h)
    Benzaldehyde989612
    p-Chlorobenzaldehyde959410
    p-Methoxybenzaldehyde919718
    Hexanal (Aliphatic)858824

    Self-Validating Experimental Protocol

    The following protocol details the asymmetric addition of diethylzinc to benzaldehyde. To ensure absolute trustworthiness, this workflow incorporates a built-in self-validation checkpoint.

    Step-by-Step Methodology

    Objective: Synthesize (R)-1-phenylpropan-1-ol with >95% enantiomeric excess.

    • Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, dissolve 5 mol% of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol in anhydrous toluene (0.2 M relative to substrate).

      • Causality Check: Moisture must be strictly excluded. Water reacts violently with Et₂Zn to form ethylzinc hydroxide, an achiral Lewis acid that severely erodes the enantiomeric excess.

    • Zinc Complexation: Cool the solution to 0 °C and slowly add 2.0 equivalents of diethylzinc (1.0 M solution in hexanes). Stir the mixture for 30 minutes.

      • Causality Check: The 30-minute incubation at 0 °C is critical to ensure the complete evolution of ethane gas and the quantitative formation of the bimetallic zinc-alkoxide active catalyst[4].

    • Substrate Addition: Add 1.0 equivalent of benzaldehyde dropwise. Maintain the reaction strictly at 0 °C for 12 hours.

      • Causality Check: Maintaining 0 °C suppresses the uncatalyzed background addition of Et₂Zn to the aldehyde, maximizing the stereodirecting influence of the chiral ligand.

    • Quench and Self-Validation: Quench the reaction by the careful dropwise addition of 1N HCl until the zinc salts fully dissolve.

      • Self-Validation Checkpoint: Before full workup, extract a 0.1 mL aliquot, dilute in hexanes, and analyze via chiral HPLC (e.g., Chiralcel OD-H). Crucial Step: A parallel control reaction run without the amino alcohol should show <5% conversion at 12 hours. If the control shows >10% conversion, your toluene is likely wet or the temperature was not properly maintained, invalidating the ee results of the catalyzed run.

    Catalytic cycle of diethylzinc addition mediated by chiral amino alcohols.

    References

    Below is the consolidated list of authoritative sources supporting the mechanistic claims and protocol standards discussed in this guide.

    • [3] Methoxamine Synthesis in a Biocatalytic 1-Pot 2-Step Cascade Approach. ACS Catalysis. 3

    • [1] Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. 1

    • [4] Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. 4

    • [2] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry. 2

    Sources

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